Product packaging for Thieno[3,2-b]pyridine(Cat. No.:CAS No. 272-67-3)

Thieno[3,2-b]pyridine

Cat. No.: B153574
CAS No.: 272-67-3
M. Wt: 135.19 g/mol
InChI Key: DBDCNCCRPKTRSD-UHFFFAOYSA-N
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Description

Significance of the Thieno[3,2-b]pyridine Core in Organic and Medicinal Chemistry

The this compound nucleus is a privileged scaffold in drug discovery, primarily due to the wide array of pharmacological properties its derivatives possess. ontosight.aiontosight.ai These compounds have demonstrated potential therapeutic applications in various disease areas, including cancer, inflammatory conditions, and neurodegenerative disorders. ontosight.aiontosight.ai The versatility of the this compound core allows for the introduction of various substituents, which can significantly modulate the chemical and biological properties of the resulting molecules, influencing their solubility, lipophilicity, and interactions with biological targets. ontosight.aiontosight.ai

The significance of this scaffold is highlighted by its role as a bioisostere for purines and pyrimidines, making it a key pharmacophore in medicinal compounds. researchgate.net The fusion of the electron-rich thiophene (B33073) ring with the electron-deficient pyridine (B92270) ring creates a unique electronic distribution that facilitates diverse interactions with biomolecules like enzymes, receptors, and DNA. ontosight.ainih.gov This has led to the development of this compound derivatives with a broad spectrum of biological activities.

Table 1: Selected Biological Activities of this compound Derivatives and Their Therapeutic Potential

Biological Activity Therapeutic Area References
Anticancer Oncology ontosight.aiontosight.ai
Anti-inflammatory Inflammatory Diseases ontosight.aiontosight.ai
Neuroprotective Neurodegenerative Diseases ontosight.ai
Kinase Inhibition Cancer, Other Diseases bohrium.comnih.gov
Antimicrobial Infectious Diseases ontosight.ai
Antiviral Infectious Diseases researchgate.net
Anti-Tuberculosis Infectious Diseases nih.gov
Fungicidal Agriculture mdpi.com

The intrinsic fluorescence of some tetracyclic this compound derivatives is another significant feature, allowing them to be used as probes to monitor interactions with biological systems like DNA and liposomes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NS B153574 Thieno[3,2-b]pyridine CAS No. 272-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c1-2-7-6(8-4-1)3-5-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDCNCCRPKTRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480597
Record name thieno[3,2-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-67-3
Record name Thieno[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=272-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name thieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Thieno 3,2 B Pyridine and Its Analogues

Core Scaffold Construction Strategies

The assembly of the thieno[3,2-b]pyridine ring system can be achieved through various synthetic routes, primarily involving the formation of the pyridine (B92270) ring onto a pre-existing thiophene (B33073) or vice-versa. These methods often rely on classical named reactions and modern cascade processes to efficiently construct the desired heterocyclic core.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of thieno[3,2-b]pyridines, providing a direct and often versatile means to construct the fused pyridine ring. These methods typically involve the reaction of a functionalized thiophene precursor with a suitable reagent to induce ring closure.

A prevalent strategy involves the cyclization of appropriately substituted thiophenes. For instance, 3-aminothiophenes bearing an electrophilic substituent at the 2-position are common starting materials. One established route utilizes the cyclocondensation of 2-acetyl-3-aminothiophenes to form the this compound nucleus.

A notable example is the synthesis of this compound-5-carboxamides, where a nitrile-substituted thiophene undergoes a series of transformations including hydrolysis and subsequent amide coupling to yield the final products. nih.gov The general approach is outlined in the table below, showcasing the versatility of this method with different starting materials.

Starting MaterialReagentsProductReference
2-cyano-3-aminothiophene derivative1. NaOH2. POCl₃3. Heterocyclic amine7-(tetrahydrofuran-3-yl)this compound-5-carboxamide nih.gov
3-Amino-2-formylthiopheneAcetone (B3395972)7-Methylthis compound scispace.com

This methodology allows for the introduction of diverse substituents onto the pyridine ring, making it a valuable tool for generating libraries of this compound analogues for further investigation. nih.gov

The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic and heterocyclic compounds. In the context of this compound synthesis, this reaction can be employed to construct the pyridine ring from a suitably functionalized thiophene precursor. For instance, the reaction of N-protected N-(3-acetylthiophen-2-yl)acetamide with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to the formation of 4-chlorothieno[2,3-b]pyridines, and under modified conditions, their 3-formyl derivatives. rsc.orgresearchgate.netthieme-connect.com While this example pertains to the [2,3-b] isomer, similar principles can be applied to the synthesis of the [3,2-b] system. The reaction conditions can be tuned to favor either formylation or cyclization. researchgate.net

The Vilsmeier-Haack reaction has also been utilized to introduce an aldehyde group at the 6-position of a pre-formed thieno[3,2-b]pyrrole core, demonstrating its utility in the functionalization of related fused systems. nih.gov

The Friedlander annulation is a classic and widely used method for the synthesis of quinolines and, by extension, thienopyridines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone, ester, or nitrile). scispace.comsemanticscholar.org

A general and convenient synthesis of the parent this compound and its derivatives has been achieved using the Friedlander reaction, starting from 3-amino-2-formylthiophene and various carbonyl compounds. scispace.com For example, the reaction with acetone yields 7-methylthis compound, while reaction with pyruvic acid leads to this compound-7-carboxylic acid. scispace.com This approach has also been successfully applied to the synthesis of more complex fused systems, such as thienoimidazo[4,5-b]pyridines, by condensing creatinine (B1669602) with appropriate aminothiophenecarbaldehydes. semanticscholar.orgdiva-portal.org

Carbonyl CompoundProductReference
Acetone7-Methylthis compound scispace.com
Pyruvic AcidThis compound-7-carboxylic acid scispace.com
Creatinine2-Amino-1-methylimidazo[4,5-b]thieno[3,2-e]pyridine semanticscholar.orgdiva-portal.org

It is worth noting that while successful for many derivatives, attempts to use the Friedlander synthesis with 3-amino-2-acylthiophenes have sometimes been unsuccessful. ntu.ac.uk

The Gould-Jacobs reaction provides another established route to 4-hydroxy-substituted quinolones and their heterocyclic analogues. The reaction typically begins with the condensation of an aniline (B41778) or a related aminoheterocycle with an ethoxymethylenemalonate derivative, followed by thermal cyclization. wikipedia.orgresearchgate.net

This methodology has been applied to the synthesis of thieno[3,2-b]pyridines. For instance, the intramolecular cyclization of an enamino diester, formed from a thiophene precursor, yields a this compound derivative. igi-global.com The initial condensation product of 2- and 3-aminothiophenes with ethoxymethylene derivatives of active methylene compounds can be cyclized in refluxing diphenyl ether to afford various 7-hydroxythieno[3,2-b]pyridines. abertay.ac.uk The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position. wikipedia.org

The general mechanism involves the formation of an anilidomethylenemalonic ester intermediate, which then undergoes a 6-electron cyclization upon heating to form the quinoline (B57606) ring. wikipedia.org This reaction has been utilized in the synthesis of various fused pyridine systems, including pyrazolopyridines and pyrimidopyrrolopyrimidines. researchgate.netmdpi.com

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. Several cascade methodologies have been developed for the synthesis of thieno[3,2-b]pyridines.

One such method involves a cascade heterocyclization using readily available reagents like sodium 2,2-dicyano-1-(alkylamino)ethene-1-thiolate and 2-(2-bromo-1-phenylethylidene)malononitrile (B2655668). This process leads to the sequential formation of the thiophene ring followed by the pyridine ring in the presence of a basic catalyst, yielding polyfunctionalized thieno[3,2-b]pyridines. igi-global.com Another approach describes the combinatorial synthesis of substituted thieno[3,2-b]pyridines via a domino reaction sequence involving an SN2 reaction, a Thorpe-Ziegler cyclization, and a Thorpe-Guareschi reaction. acs.org

Furthermore, a novel route to highly substituted thieno[2,3-b]pyridines has been developed via a cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenide salts with thioglycolates, showcasing the potential of cascade reactions in constructing thienopyridine systems. dntb.gov.ua Expedient synthesis of thieno[3,2-b]thiophenes through a cascade cyclization of alkynyl diol derivatives has also been reported, highlighting the versatility of this strategy for related fused thiophene systems. mdpi.com

Photocyclization of 3-Amino-2-Alkene Imines

A versatile method for the synthesis of thieno[3,2-b]pyridines involves the photocyclization of 2-thienylalkene imines. unirioja.es This approach allows for the construction of the pyridine ring onto a thiophene precursor under mild reaction conditions. The irradiation of these imines in the presence of an acid, such as tetrafluoroboric acid, facilitates the cyclization process, leading to the formation of thieno[3,2-b]pyridines substituted with various groups. unirioja.es The yields of these reactions are influenced by the nature of the substituents on the starting alkene imine.

Table 1: Synthesis of Thieno[3,2-b]pyridines via Photocyclization of 3-Amino-2-Alkene Imines. unirioja.es

Starting Alkene ImineProductYield (%)
1-Phenyl-3-(phenylamino)-3-(2-thienyl)-2-alkene imine4-(Phenylamino)-6-phenylthis compound45
3-(Cyclohexylamino)-1-phenyl-3-(2-thienyl)-2-alkene imine4-(Cyclohexylamino)-6-phenylthis compound52
3-Amino-1-phenyl-3-(2-thienyl)-2-alkene imine4-Amino-6-phenylthis compound40
Formation from Cyanothioacetamide Precursors

While the use of cyanothioacetamide and its derivatives is a common strategy for the synthesis of the isomeric thieno[2,3-b]pyridines through the Gewald reaction, its application for the direct synthesis of the this compound scaffold is less common. arabjchem.orgumich.edumdpi.comtandfonline.com However, cascade heterocyclization reactions involving precursors derived from cyanothioacetamide have been reported to yield this compound derivatives. For instance, the reaction of sodium 2,2-dicyano-1-(alkylamino)ethene-1-thiolate with 2-(2-bromo-1-phenylethylidene)malononitrile leads to the formation of a this compound structure through consecutive formation of the thiophene and pyridine rings. igi-global.com

Intramolecular Cyclization Reactions of Organosulfanylpyridines

The intramolecular cyclization of appropriately substituted organosulfanylpyridines is a key strategy for the construction of the this compound ring system. One of the notable methods in this category is the Fiesselmann thiophene synthesis, which can be adapted to create the thiophene ring fused to a pyridine core. wikipedia.orgnih.gov This typically involves the reaction of a substituted pyridine with a thioglycolic acid derivative. wikipedia.org

Another important approach is the Thorpe-Ziegler cyclization. The alkylation of 3-cyano-2(1H)-pyridinethiones with halo compounds, followed by base-induced Thorpe-Ziegler cyclization, affords 3-aminothieno[2,3-b]pyridines. mdpi.com While this primarily leads to the other isomer, modifications in the starting materials and reaction pathways can potentially be directed towards the this compound system.

Furthermore, the intramolecular cyclization of 3-pyridylthioacetic acid derivatives can also yield the this compound core.

Table 2: Intramolecular Cyclization Approaches to Thieno[3,2-b]pyridines

Starting MaterialReagents and ConditionsProductYield (%)Reference
3-Chloropyridine-2-carboxylatesMethyl thioglycolate, Potassium tert-butoxide, THFMethyl 3-hydroxythis compound-2-carboxylate derivatives41-78 nih.gov
3-Halo-2-cyanomethylpyridinePhenyl isothiocyanate or CS2, BaseFused thieno[3,2-b]pyridinesLow igi-global.com
3-Cyano-2(1H)-pyridinethione derivativesAlkylating agent, Base (e.g., KOH)3-Aminothieno[2,3-b]pyridine derivatives (isomer)81-93 (alkylation), then cyclization mdpi.com

One-Pot Reaction Protocols

One-pot multicomponent reactions provide an efficient and atom-economical route to complex molecules like thieno[3,2-b]pyridines. These protocols often involve the simultaneous or sequential formation of multiple bonds in a single reaction vessel, avoiding the need for isolation of intermediates. For instance, a two-step one-pot procedure involving a Sonogashira coupling followed by treatment with sodium sulfide (B99878) has been used to synthesize 2-phenylthis compound. researchgate.net Another approach describes the synthesis of 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols via a directed ortho-metalation strategy. semanticscholar.org Multicomponent reactions involving aromatic aldehydes, cyanothioacetamide, and other reagents have also been developed. researchgate.net

Table 3: One-Pot Syntheses of this compound Derivatives

Starting MaterialsKey ReagentsProductYield (%)Reference
2-Bromo-3-chloropyridine (B1276723), PhenylacetylenePd/Cu catalyst, Na2S2-Phenylthis compound- researchgate.net
Aromatic aldehydes, Cyanothioacetamide, Ethyl benzoylacetate, Acetone, Malononitrile (B47326)N-methylmorpholinePyrido[3',2':4,5]thieno[3,2-b]pyridines- researchgate.net
7-Azido-thieno[3,2-b]pyridines, Terminal alkynesCopper(I) iodide, PEG400, Water7-[4-Alkyl- or (hetero)aryl-1H-1,2,3-triazol-1-yl]thieno[3,2-b]pyridinesGood to high core.ac.uk

Advanced Functionalization and Derivatization Approaches

Once the this compound scaffold is constructed, further functionalization is often necessary to develop analogues with desired properties.

Direct Functionalization of Preformed this compound Scaffolds

Direct C-H bond functionalization represents a powerful and atom-economical strategy for modifying the this compound core, avoiding the need for pre-functionalized substrates. Palladium-catalyzed direct C-H arylation has been successfully applied to the C3 position of the thiophene ring in 2-phenylthis compound. mdpi.com This method allows for the introduction of various aryl groups. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving good yields and regioselectivity. mdpi.com Iridium-catalyzed direct α-arylation with arylboronic acids has also been reported. nih.gov

Table 4: Direct C-H Arylation of 2-Phenylthis compound at the C3-Position. mdpi.com

Aryl BromideCatalystBaseSolventTemperature (°C)Yield (%)
Bromobenzene (B47551)Pd(OAc)2K2CO3Toluene (B28343)14055
4-BromotoluenePd(OAc)2K2CO3Toluene14060
4-BromoanisolePd(OAc)2K2CO3Toluene14065
1-Bromo-4-(trifluoromethyl)benzenePd(OAc)2K2CO3Toluene14045

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the this compound scaffold, particularly from its halogenated precursors.

The Suzuki-Miyaura coupling is widely used to form carbon-carbon bonds by reacting halothieno[3,2-b]pyridines with arylboronic acids or their esters. researchgate.net For example, 3-bromo-2-phenylthis compound (B11825556) undergoes Suzuki coupling with various (hetero)arylboronic acids to afford 3-(hetero)aryl-2-phenylthieno[3,2-b]pyridines in moderate to excellent yields. researchgate.net

The Sonogashira coupling provides a reliable method for introducing alkyne moieties onto the this compound ring system. researchgate.netresearchgate.netorganic-chemistry.orgscirp.org This reaction typically involves the coupling of a halothis compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This method has been employed in tandem one-pot procedures to generate more complex fused systems. researchgate.net

Table 5: Palladium-Catalyzed Cross-Coupling Reactions of Halothieno[3,2-b]pyridines

SubstrateCoupling PartnerReaction TypeCatalyst SystemProductYield (%)Reference
3-Bromo-2-phenylthis compoundPhenylboronic acidSuzukiPd(PPh3)4, Na2CO32,3-Diphenylthis compound85 researchgate.net
3-Bromo-2-phenylthis compoundThiophen-2-ylboronic acidSuzukiPd(PPh3)4, Na2CO32-Phenyl-3-(thiophen-2-yl)this compound78 researchgate.net
7-Bromo-5-chlorothis compoundPhenylacetyleneSonogashiraPdCl2(PPh3)2, CuI, Et3N5-Chloro-7-(phenylethynyl)this compound- researchgate.net
7-Iodo-5-methoxythis compoundVarious terminal alkynesSonogashiraPdCl2(PPh3)2, CuI, Et3N7-Alkynyl-5-methoxythieno[3,2-b]pyridinesGood to high researchgate.net
C-C Coupling: Suzuki-Miyaura and Sonogashira Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for creating C-C bonds. The Suzuki-Miyaura and Sonogashira reactions are prominently used to introduce aryl, heteroaryl, and alkynyl groups onto the this compound core, typically starting from a halogenated precursor.

The Suzuki-Miyaura coupling has been successfully applied to functionalize the this compound skeleton. For instance, methyl 3-amino-6-bromothis compound-2-carboxylate serves as a versatile substrate for coupling with various aryl or heteroaryl pinacolboranes and potassium trifluoroborates. researchgate.net These reactions proceed in high to excellent yields, ranging from 65% to 91%, demonstrating the broad scope of this method for generating diverse bi(hetero)aryl derivatives. researchgate.net Similarly, 3-bromo-2-phenylthis compound can be coupled with a range of (hetero)arylboronic acids to yield 3-(hetero)aryl-2-phenylthieno[3,2-b]pyridines in moderate to excellent yields. researchgate.net

The Sonogashira coupling is the method of choice for introducing alkynyl functionalities. Methyl 3-amino-6-bromothis compound-2-carboxylate has been reacted with several (hetero)arylacetylenes to produce novel methyl 3-amino-6-[(hetero)arylethynyl]this compound-2-carboxylates. researchgate.net The synthesis of the core this compound ring itself can also involve a Sonogashira reaction as a key step. One route involves the Pd/Cu catalyzed coupling of 2-bromo-3-chloropyridine with an alkyne, followed by treatment with a sulfur source like sodium sulfide (Na₂S) to form the thiophene ring. researchgate.net

Reaction TypeThis compound SubstrateCoupling PartnerCatalyst/ConditionsProductYieldReference
Suzuki-MiyauraMethyl 3-amino-6-bromothis compound-2-carboxylate(Hetero)aryl pinacolboranes or potassium trifluoroboratesPd catalyst6-(Hetero)arylthieno[3,2-b]pyridines65-91% researchgate.net
Suzuki-Miyaura3-Bromo-2-phenylthis compound(Hetero)arylboronic acidsPd catalyst3-(Hetero)aryl-2-phenylthieno[3,2-b]pyridinesModerate to Excellent researchgate.net
SonogashiraMethyl 3-amino-6-bromothis compound-2-carboxylate(Hetero)arylacetylenesPd catalystMethyl 3-amino-6-[(hetero)arylethynyl]this compound-2-carboxylates- researchgate.net
Sonogashira2-Bromo-3-chloropyridinePhenylacetylenePd/Cu catalyst, then Na₂S2-Phenylthis compound- researchgate.net
C-N Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed C-N bond-forming reaction used to synthesize arylamines. This methodology has been effectively used to introduce amino substituents onto the this compound nucleus.

Researchers have prepared various aminodi(hetero)arylamines by coupling methyl 3-aminothis compound-2-carboxylate with different bromonitrobenzenes. nih.govnih.gov The reaction typically employs a palladium catalyst in conjunction with a specialized ligand, such as Xantphos, and a base like cesium carbonate (Cs₂CO₃). nih.gov These conditions have proven effective for the C-N coupling of deactivated amines, yielding the desired di(hetero)arylnitro compounds in high yields, which can then be reduced to the corresponding amino derivatives. nih.govnih.gov The resulting 6-(hetero)arylaminothis compound derivatives have shown biological activity, with the most promising compounds featuring benzothiazole (B30560) or indole (B1671886) moieties. nih.gov

This compound SubstrateCoupling PartnerCatalyst/Ligand/BaseProduct TypeYieldReference
Methyl 3-amino-6-bromothis compound-2-carboxylateAryl and heteroarylaminesPd catalyst6-[(Hetero)arylamino]thieno[3,2-b]pyridines- researchgate.net
Methyl 3-aminothis compound-2-carboxylateBromonitrobenzenesPd catalyst / Xantphos / Cs₂CO₃Di(hetero)arylnitro compoundsHigh nih.gov
C-O Coupling: Ullmann Type Condensations

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O bonds, typically between an aryl halide and an alcohol or phenol. Modern variations of this reaction have expanded its scope and efficiency.

An intramolecular Ullmann C-O coupling has been developed as a key step in a new strategy for the efficient synthesis of thieno[3,2-b]benzofuran derivatives, which are structurally related to thieno[3,2-b]pyridines. nih.govresearchgate.net This process involves a highly efficient catalytic system of copper(I) iodide (CuI) and 1,10-phenanthroline, which can achieve yields of up to 97% for the cyclization step. nih.gov This methodology is robust enough to construct highly fused heterocyclic systems. nih.gov While direct examples on the this compound core are less common in the provided literature, the successful application to analogous systems highlights its potential. The Ullmann-type arylation of hydroxypyridines has been accomplished using copper catalysts, demonstrating the feasibility of forming C-O bonds with pyridine rings. acs.org

Reaction TypeSubstrate TypeCatalyst/LigandProduct TypeYieldReference
Intramolecular Ullmann C-O2-(3-Bromothiophen-2-yl)phenolsCuI / 1,10-PhenanthrolineThieno[3,2-b]benzofuransUp to 97% nih.gov
N/O-ArylationHydroxypyridinesCu-based catalystsN-aryl or O-aryl pyridinesModest to Excellent acs.org
Direct Arylation via Pd-Catalysis

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. Palladium catalysis is central to this field.

The direct C-H arylation of the thiophene ring within the this compound system has been achieved. mdpi.com Specifically, 3-aryl-2-phenylthienopyridines have been synthesized in moderate to good yields (41% to 91%) via a regioselective Pd-catalyzed C-H arylation at the C-3 position. mdpi.com This approach provides a valuable alternative to more common synthetic routes. mdpi.com Optimization studies for direct arylation on related thieno-fused systems have explored various palladium sources like Pd(OAc)₂, bases such as K₂CO₃, and ligands to achieve regioselectivity. mdpi.com For instance, the arylation of 4-chlorothieno[3,2-d]pyrimidine (B95853) with bromobenzene was optimized by varying the catalyst, base, solvent, and temperature. mdpi.com The development of sustainable protocols using deep eutectic solvents has also been reported for the direct arylation of thienyl derivatives with (hetero)aromatic bromides under air. unisi.it

SubstrateArylating AgentCatalyst/ConditionsProductPosition of ArylationYieldReference
2-Phenylthieno[3,2-b]pyridinesAryl halidesPd-catalyst3-Aryl-2-phenylthieno[3,2-b]pyridinesC-341-91% mdpi.com
Thieno[3,2-d]pyrimidine (B1254671) derivativeBromobenzenePd(OAc)₂ / K₂CO₃ or KOAcC-2 arylated productC-2- mdpi.com
2-(Pyridin-2-yl)this compound1,2-Dichlorobenzene (100 eq.)Pd(OAc)₂ / Ag₂CO₃ / BenzoquinoneArylated product-20% (after 24h) mdpi.com

Regioselective Metallation Strategies

Regioselective metallation, using organolithium or organomagnesium reagents, allows for the specific deprotonation of an aromatic ring at a defined position, creating a nucleophilic center that can be trapped with various electrophiles.

Lithiation (e.g., of 3-Methylthiopyridine)

Directed ortho-lithiation is a powerful tool for functionalizing aromatic and heteroaromatic rings. The synthesis of the this compound skeleton can be achieved through a key regioselective lithiation step.

Magnesiation with Hindered Bases (e.g., TMPMgCl·LiCl)

The use of sterically hindered magnesium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has revolutionized the regioselective functionalization of sensitive heterocyclic systems. rsc.orgthieme-connect.de These bases offer high kinetic activity and functional group tolerance under mild conditions. thieme-connect.de

Direct magnesiation with TMPMgCl·LiCl enables highly regioselective and complete functionalization of various heteroaromatic cores. rsc.org For example, this base has been used for the regioselective deprotonation of benzothiophene (B83047) and benzofuran (B130515) scaffolds, followed by trapping with electrophiles to give products in excellent yields (76-90%). rsc.org In the case of pyridines, the regioselectivity of the magnesiation can be controlled by the presence or absence of a Lewis acid like BF₃·OEt₂. thieme-connect.denih.gov For instance, complexation of a pyridine nitrogen with the Lewis acid can block that site and direct the TMP-base to deprotonate a different position on the ring. nih.gov While a direct application on the parent this compound is not detailed in the provided sources, the successful and highly regioselective functionalization of related scaffolds like thieno[3,2-b]thiophene (B52689) and various substituted pyridines demonstrates the immense potential of this strategy for the targeted modification of the this compound ring. rsc.orgthieme-connect.denih.gov

Intramolecular Carbomagnesiation Protocols

Intramolecular carbomagnesiation represents a powerful tool for the synthesis of functionalized heterocyclic systems. While direct application to the this compound core is not widely documented, analogous methodologies have been successfully employed for the preparation of related sulfur-containing heterocycles, such as benzo[b]thiophenes. uni-muenchen.de This approach typically involves the cyclization of an appropriately substituted precursor containing an alkyne and an aryl halide moiety, facilitated by a Grignard reagent.

A novel copper(I)-catalyzed intramolecular carbomagnesiation procedure has been developed for the preparation of magnesiated S-heterocycles from alkynyl(aryl)thioethers. uni-muenchen.de The reaction of these intermediates with various electrophiles provides access to 2,3-difunctionalized benzo[b]thiophenes. uni-muenchen.de The mild conditions of this method are compatible with a wide range of functional groups. uni-muenchen.de For activated alkynyl moieties, the carbometallation step does not require the addition of a Cu(I) salt, and the cyclization occurs at ambient temperature. uni-muenchen.de This suggests the potential for developing similar protocols for this compound synthesis, where a suitably substituted thiophene derivative could undergo intramolecular carbomagnesiation to form the fused pyridine ring.

Oxidation Reactions for Core Functionalization

Oxidation reactions provide an effective route for the functionalization of the this compound core, allowing for the introduction of new functional groups and modification of the electronic properties of the heterocyclic system. The sulfur and nitrogen atoms within the thienopyridine scaffold are the primary sites for oxidation.

Selective oxidation of the thiophene sulfur atom can lead to the formation of the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). acs.orgnih.gov These transformations are typically achieved using oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. acs.orgnih.gov For instance, treatment of thieno[3,2-b]pyrrole derivatives with mCPBA can yield the corresponding sulfoxide (B87167) and sulfone, which are separable by chromatographic methods. nih.gov

The pyridine nitrogen can also be oxidized to the corresponding N-oxide. acs.orgnih.gov These N-oxides are valuable intermediates as they can activate the pyridine ring towards both electrophilic and nucleophilic substitution reactions.

In some cases, oxidation can lead to more complex transformations. For example, the non-catalyzed, regio- and stereoselective hypochlorite (B82951) oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been reported to yield unusual oxidative dimerization products. acs.orgnih.gov The reaction outcome was found to be dependent on the solvent used, leading to different polyheterocyclic ensembles. acs.orgnih.gov

Table 1: Examples of Oxidation Reactions on Thienopyridine Scaffolds

Starting Material Reagent Product Type Reference
Thieno[3,2-b]pyrrole derivative mCPBA Sulfoxide/Sulfone nih.gov
Thieno[2,3-b]pyridine (B153569) derivative mCPBA, H₂O₂ S-oxide, Sulfone acs.orgnih.gov
Thieno[2,3-b]pyridine derivative Various N-oxide acs.orgnih.gov

Nitrile Hydrolysis for Carboxylic Acid Formation

The hydrolysis of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis and is a key step in the preparation of this compound-5-carboxylic acid. This compound is a critical intermediate for the synthesis of various biologically active molecules.

The hydrolysis can be achieved under either acidic or basic conditions. A common method involves refluxing the corresponding This compound-5-carbonitrile (B14152816) derivative with concentrated hydrochloric acid. For example, refluxing 7-(4-(1-methyl-1H-pyrazol-3-yl)benzyl)this compound-5-carbonitrile with 37% HCl for 2 hours yields the corresponding carboxylic acid. This method offers a direct, one-step conversion.

Alternatively, the hydrolysis can be performed using a base, such as sodium hydroxide. acs.org In a synthetic route towards mGlu₅ negative allosteric modulators, a 7-substituted this compound-5-carbonitrile was hydrolyzed to the intermediate carboxylic acid using sodium hydroxide. acs.org Following hydrolysis, the carboxylic acid can be converted to an acid chloride and subsequently to a variety of amide analogues. acs.org

Table 2: Conditions for Nitrile Hydrolysis to Form this compound-5-carboxylic Acid

Starting Material Reagents Reaction Time Product Reference
7-(4-(1-methyl-1H-pyrazol-3-yl)benzyl)this compound-5-carbonitrile 37% HCl, reflux 2 hours 7-(4-(1-methyl-1H-pyrazol-3-yl)benzyl)this compound-5-carboxylic acid

Electrophilic Substitution Reactions on this compound Derivatives

Electrophilic substitution reactions are a cornerstone for the functionalization of aromatic systems, and the this compound core is no exception. The regioselectivity of these reactions is influenced by the electronic properties of the fused heterocyclic system.

Studies on related thienopyridine isomers, such as thieno[2,3-b]pyridine, have shown that electrophilic attack preferentially occurs on the thiophene ring. rsc.org For this compound derivatives, nitration of the ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate intermediate has been observed to occur at both the 2- and 6-positions. nih.gov This highlights the reactivity of the thiophene ring towards electrophiles.

The formylation of thieno[3,2-b]pyrrole derivatives has been successfully achieved using a Vilsmeier-Haack reaction, leading to the formation of ethyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylates with no indication of alternative regiochemical formylation. nih.gov This further demonstrates the synthetic utility of electrophilic substitution for introducing functional groups onto the this compound scaffold.

Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization

A modern and efficient method for the synthesis of the this compound core involves an iodine-mediated intramolecular electrophilic aromatic cyclization. acs.orgresearchgate.net This approach provides a general route to various fused pyridine systems from readily available starting materials. acs.org

The reaction involves the treatment of suitably substituted primary allylamines with molecular iodine under mild conditions. acs.org For the synthesis of thieno[3,2-b]pyridines, an allylamine (B125299) derived from a thiophene aldehyde is used as the precursor. The reaction is typically carried out in a solvent like chloroform (B151607) at room temperature in the presence of a base such as potassium carbonate. acs.org

The proposed mechanism involves the initial activation of the carbonyl group by iodine, which triggers an electrophilic cyclization via a nucleophilic attack of the amino group onto the aromatic ring. acs.org Subsequent iodination and deiodination steps, followed by oxidation of the resulting dihydro intermediate, furnish the aromatic this compound product. acs.org This method is advantageous due to its mild reaction conditions and the use of a relatively benign reagent. acs.org

Knoevenagel Condensation in Derivative Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org This reaction is a versatile tool for carbon-carbon bond formation and has been employed in the synthesis of various heterocyclic systems.

While the Knoevenagel condensation is a key step in the synthesis of thieno[2,3-b]pyridine derivatives, its application for the direct construction of the this compound isomer is less common. eui.eunih.govresearchgate.net In the synthesis of thieno[2,3-b]pyridines, the reaction is often used to condense an active methylene compound, such as malononitrile or ethyl cyanoacetate, with a suitable thiophene derivative. researchgate.net For instance, the multicomponent condensation of an aldehyde, malononitrile, and an alkylating reagent can be initiated by a Knoevenagel condensation to form substituted thienopyridines. researchgate.net

Although direct examples for the this compound core are scarce in the provided context, the principles of the Knoevenagel condensation suggest its potential applicability. A plausible synthetic route could involve the condensation of a 3-formylthiophene with an active methylene compound, followed by a subsequent cyclization to form the fused pyridine ring of the this compound system.

Stille Cross-Coupling Polymerization for this compound-Containing Polymers

The Stille cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and is widely used in the synthesis of conjugated polymers for organic electronics. wiley-vch.deresearchgate.net This reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. wiley-vch.de

This methodology has been successfully applied to the synthesis of polymers containing the thieno[3,2-b]thiophene moiety, a close structural analogue of this compound. acs.orgpkusz.edu.cnmdpi.com For example, a hydrogen-bonded pyridine-thieno[3,2-b]thiophene-pyridine type building block has been synthesized and subsequently polymerized via Stille coupling. rsc.orgrsc.org The resulting polymers have shown promising semiconducting properties, with applications in organic field-effect transistors (OFETs) and organic solar cells. rsc.orgrsc.org

The synthesis of these polymers typically involves the reaction of a distannylated monomer with a dihalogenated comonomer in the presence of a palladium catalyst. acs.org The choice of comonomers allows for the tuning of the electronic and physical properties of the resulting polymer. mdpi.com The successful application of Stille polymerization for thieno[3,2-b]thiophene-containing polymers suggests that this method is highly suitable for the synthesis of analogous polymers based on the this compound core, offering a pathway to new materials with tailored optoelectronic properties. rsc.orgrsc.orgrsc.org

Table 3: Mentioned Compounds

Compound Name
This compound
This compound-5-carboxylic acid
This compound-5-carbonitrile
7-(4-(1-methyl-1H-pyrazol-3-yl)benzyl)this compound-5-carbonitrile
7-(4-(1-methyl-1H-pyrazol-3-yl)benzyl)this compound-5-carboxylic acid
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Ethyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Thieno[2,3-b]pyridine
3-Aminothieno[2,3-b]pyridine-2-carboxamide
Pyridine-thieno[3,2-b]thiophene-pyridine
Benzo[b]thiophene
Malononitrile
Ethyl cyanoacetate
meta-Chloroperbenzoic acid
Hydrogen peroxide
Sodium hydroxide
Hydrochloric acid
Potassium carbonate
Iodine

Synthetic Challenges and Methodological Advances

The creation of complex molecules based on the this compound core requires overcoming inherent synthetic hurdles. Advances in catalysis and reaction engineering have provided a sophisticated toolkit to address these issues, enabling the construction of diverse and highly functionalized derivatives.

A primary challenge in modifying the this compound system is controlling the position of functionalization, as the molecule contains multiple C–H bonds with similar reactivities. mdpi.com Different strategies, including direct C–H activation and metalation, have been developed to achieve high regioselectivity.

The direct palladium-catalyzed C–H activation of thienopyridines and related heterocycles offers a powerful route for arylation. mdpi.com The regiochemical outcome can be directed by carefully selecting the reaction conditions. For instance, studies on the closely related thieno[3,2-d]pyrimidine system have shown that functionalization can be selectively targeted to either the C-2 or C-3 position of the thiophene ring. mdpi.com Optimization of the palladium catalyst, ligand, and base is critical; for example, the presence of a phosphine (B1218219) ligand can enhance selectivity for the C-2 position. mdpi.com For pyridines, the electronic character of the C–H bonds and the presence of electron-withdrawing groups can direct arylation to the 3- and 4-positions, complementing other functionalization methods. nih.gov

Directed ortho-metalation (DoM) is another powerful technique for achieving regioselectivity. This method involves the use of organolithium, magnesium, or zinc reagents. The regioselectivity can be switched by modulating the reagents. For example, the functionalization of thieno-pyrimidines can be directed to the C-2 position by using a TMPZn base in the presence of the Lewis acid BF₃·OEt₂, whereas metalation occurs at the C-6 position in its absence. rsc.org Similarly, successive regioselective lithiations have been used to create polyfunctionalized furo[3,2-b]pyridines, a strategy that is applicable to the this compound core. acs.org Halogenation reactions also require strict regiocontrol. The bromination of fused heterocyclic N-oxides can be directed selectively to the C2-position using specific activating agents like tosic anhydride. acs.org

The successful synthesis of a wide array of this compound analogues via cross-coupling reactions hinges on the meticulous optimization of reaction conditions. Methods such as Suzuki-Miyaura, Sonogashira, and Hiyama couplings are frequently employed to form new carbon-carbon bonds at specific positions on the heterocyclic core. researchgate.netmdpi.com

For Suzuki-Miyaura cross-coupling, key parameters include the choice of palladium precursor, ligand, base, and solvent. researchgate.net Research on the synthesis of 3-(hetero)aryl-2-phenylthieno[3,2-b]pyridines involved screening various conditions to achieve moderate to excellent yields. researchgate.net The catalyst system, often a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand, is crucial. acs.org The quantity of the catalyst, whether expressed in mol% or ppm, can significantly impact the reaction's efficiency and outcome. acs.org

Optimization is also essential for other coupling reactions. In Hiyama couplings on 7-chlorothis compound, a catalytic system of Pd(CH₃CN)₂Cl₂/PPh₃ with Cs₂CO₃ as the base at 100 °C was found to be optimal for producing a range of substituted products. mdpi.com Similarly, conditions for palladium-catalyzed cyanation reactions have been fine-tuned to achieve good yields, providing an alternative to harsher traditional methods. mdpi.com The following table summarizes optimized conditions for various cross-coupling reactions on this compound and related scaffolds.

Reaction TypeSubstrateCatalyst SystemBaseSolventTemperatureYield RangeReference
Suzuki Coupling3-bromo-2-phenylthis compoundPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100 °CModerate to Excellent researchgate.net
C-H Arylation2-phenylthis compoundPd(OAc)₂K₂CO₃Toluene110 °CModerate mdpi.com
Hiyama Coupling7-chlorothis compoundPd(CH₃CN)₂Cl₂ / PPh₃Cs₂CO₃Eucalyptol100 °CModerate to Good mdpi.com
Cyanation7-bromo-6-phenyl-thieno[2,3-b]pyrazinePd₂(dba)₃ / dppfZn(CN)₂Eucalyptol140 °CGood mdpi.com
Sonogashira Coupling2-bromo-3-chloropyridinePd/Cu catalyzedNa₂S (for subsequent cyclization)Not specifiedNot specifiedNot specified researchgate.net

Steric hindrance presents a significant barrier in the synthesis of highly substituted thieno[3,2-b]pyridines, particularly when bulky groups are positioned near the reaction site. This can slow down or completely prevent reactions like the Suzuki-Miyaura coupling. nih.gov For instance, the coupling of ortho-disubstituted arylboronic acids is often challenging due to steric clash during the transmetalation step with the palladium(II) complex. nih.gov

Several strategies have been developed to mitigate these steric effects. A key approach is the rational selection of phosphine ligands for the palladium catalyst. Bulky, electron-rich phosphine ligands such as diadamantyl-n-butylphosphane (BuPAd₂), AntPhos, and S-Phos have proven effective in promoting couplings of sterically demanding substrates. nih.govrsc.org These ligands can stabilize the catalytic species and facilitate the difficult oxidative addition and reductive elimination steps. The unique structure of the AntPhos ligand, for example, has enabled efficient Suzuki-Miyaura couplings between di-ortho-substituted aryl halides and secondary alkylboronic acids, a transformation previously hampered by severe steric hindrance. rsc.org

Other reaction parameters can also be adjusted. Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. In some cases, using a different base or solvent system can accelerate the reaction. For example, in the coupling of a sterically hindered aryl boronate, switching to a silver-based reagent like Ag₂CO₃ led to a quantitative yield in a much shorter reaction time compared to other bases. researchgate.net Furthermore, fused heterocyclic units, like the thieno[2,3-b]pyridine flank in certain polymers, can help alleviate steric hindrance and promote a more planar backbone structure. acs.org These strategies provide a toolkit for chemists to synthesize sterically congested this compound derivatives that would otherwise be inaccessible. researchgate.net

In line with the principles of green chemistry, there is a growing effort to develop more sustainable synthetic methods for heterocyclic compounds. researchgate.net This includes the use of environmentally benign solvents, reducing waste, and employing catalyst-free or microwave-assisted procedures where possible. researchgate.neteurjchem.com A significant advance in this area is the exploration of bio-based solvents as alternatives to traditional, often toxic and unsustainable, volatile organic compounds.

Eucalyptol (also known as 1,8-cineole) has emerged as a promising green solvent derived from eucalyptus oil. rsc.orgresearchgate.net It is a bio-based, non-peroxide forming ether that has proven to be a viable and sustainable alternative for various palladium-catalyzed cross-coupling reactions used in the synthesis of nitrogen and sulfur-containing heterocycles. rsc.orgresearchgate.net Studies have demonstrated that Eucalyptol can be successfully used as a solvent for Suzuki-Miyaura, Sonogashira, Hiyama, and Stille cross-coupling reactions on scaffolds related to this compound. mdpi.comrsc.orgresearchgate.net

The performance of Eucalyptol is often comparable to or, in some cases, better than conventional solvents. For example, in Migita-Kosugi-Stille coupling reactions on O,S,N-heterocycles, the average yield obtained with Eucalyptol (79%) was comparable to that in Toluene (77%). researchgate.net For Hiyama couplings and cyanations, Eucalyptol has been shown to be an effective medium, leading to moderate to good yields of the desired products. mdpi.com The use of such green solvents helps to reduce the environmental impact of synthetic processes. rsc.org The following table compares reaction outcomes in Eucalyptol versus traditional solvents for relevant coupling reactions.

Reaction TypeSolventCatalyst SystemKey Findings/YieldsReference
Sonogashira CouplingEucalyptolPd(PhCN)₂Cl₂ / PCy₃Furnished a range of cross-coupled products in moderate to good yields. researchgate.net
Sonogashira CouplingTMO (hindered ether)Not specifiedYields of 85–99%, significantly higher than THF or toluene and higher than reported for Eucalyptol. rsc.org
Migita-Kosugi-Stille CouplingEucalyptolNot specifiedAverage yield of 79%, comparable to Toluene (77%). researchgate.net
Migita-Kosugi-Stille CouplingDioxaneNot specifiedAverage yield of 94%. researchgate.net
Hiyama CouplingEucalyptolPd(CH₃CN)₂Cl₂ / PPh₃Effective solvent, leading to moderate to good yields for 7-substituted thieno[3,2-b]pyridines. mdpi.com
CyanationEucalyptolPd₂(dba)₃ / dppfGood yields achieved at elevated temperatures. mdpi.com

Mechanistic Investigations of Thieno 3,2 B Pyridine Reactions

Proposed Reaction Mechanisms for Thieno[3,2-b]pyridine Formation

The construction of the fused this compound ring system can be achieved through several synthetic routes, each with its own mechanistic nuances.

Cyclization reactions are fundamental to the synthesis of the this compound core. Common strategies include cyclocondensation, the Gould-Jacobs reaction, reductive cyclization, and Sonogashira coupling followed by intramolecular cyclization.

One prevalent method involves the cyclocondensation of appropriately substituted thiophene (B33073) precursors. For instance, the reaction of 3-aminothiophene derivatives with reagents like β-ketoesters or their equivalents can lead to the formation of the pyridine (B92270) ring fused to the thiophene. The mechanism generally proceeds through an initial nucleophilic attack of the amino group on a carbonyl carbon, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyridine ring.

The Gould-Jacobs reaction provides a classic route to forming the pyridine ring of quinolines and can be adapted for thieno[3,2-b]pyridines. wikipedia.org This reaction involves the condensation of an aminothiophene with an alkoxymethylenemalonic ester. The proposed mechanism initiates with a nucleophilic attack by the amine nitrogen on the electrophilic carbon of the alkoxymethylenemalonic ester, leading to the loss of an alcohol molecule and the formation of a condensation product. wikipedia.org This intermediate then undergoes a thermally induced 6-electron cyclization, followed by the elimination of another alcohol molecule to yield the 4-hydroxythis compound derivative, which typically exists in its tautomeric 4-oxo form. wikipedia.orgyoutube.com Subsequent saponification and decarboxylation can then yield the corresponding 4-hydroxythis compound. wikipedia.org

Reductive cyclization of nitro-substituted precursors is another effective method. In this approach, a suitably positioned nitro group on a thiophene derivative is reduced, typically using a reducing agent like stannous chloride dihydrate (SnCl₂·2H₂O). The resulting amino group then undergoes an in-situ intramolecular cyclization with a neighboring carbonyl or related functional group to form the fused pyridine ring. This method offers high selectivity for the formation of the this compound core.

A versatile strategy involves a Sonogashira cross-coupling reaction followed by intramolecular cyclization . urfu.ru In this two-step process, a bromothiophene is first coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. mdpi.com The resulting alkynyl intermediate then undergoes an intramolecular C-N bond-forming cyclization, often facilitated by heat or a base, to afford the thieno[3,2-b]pyridone. urfu.ru The mechanism of the Sonogashira coupling itself involves a catalytic cycle with oxidative addition, transmetalation, and reductive elimination steps. sci-hub.se The subsequent cyclization is a nucleophilic attack of a nitrogen atom onto the alkyne, which can be tuned to be a 5-exo-dig or 6-endo-dig process depending on the substrate and reaction conditions. sci-hub.se

Photocyclization offers a mild and efficient method for the synthesis of thieno[3,2-b]pyridines. One such approach involves the irradiation of 2-thienylalkene imines in an acidic medium. unirioja.es The proposed mechanism for this transformation begins with a six-π-electron photocyclization of the protonated imine. unirioja.es This is followed by a ring-opening step, which is assisted by the nitrogen lone pair and the acidic conditions, to generate an intermediate. This intermediate then undergoes tautomerism, followed by a nucleophilic attack from the nitrogen of the amine group. The final step involves the elimination of a molecule (e.g., ammonia) to yield the substituted this compound. unirioja.es This method allows for the introduction of various substituents onto the pyridine ring under mild reaction conditions. unirioja.es

Intramolecular electrophilic aromatic cyclization provides another avenue for the construction of the this compound ring system. An example of this is the iodine-mediated cyclization of thiophen-2-yl-acrylates derivatives. organic-chemistry.org The proposed mechanism for this reaction involves the activation of a carbonyl group by molecular iodine, which acts as a mild Lewis acid. organic-chemistry.org This activation facilitates an intramolecular electrophilic cyclization, where the thiophene ring acts as the nucleophile, attacking the activated carbonyl or a related electrophilic center. This leads to the formation of a zwitterionic intermediate, which then stabilizes. Subsequent steps involving the presence of iodine and a base lead to an iodinated intermediate, which is then deiodinated to furnish a dihydrothienopyridine. Finally, oxidation of the dihydrothienopyridine under the reaction conditions yields the aromatic this compound. organic-chemistry.org

Mechanisms of Functionalization Reactions

Once the this compound core is formed, it can undergo various functionalization reactions to introduce diverse substituents and modulate its properties.

An interesting functionalization pathway for some this compound derivatives is oxidative dimerization. For instance, the non-catalyzed, regio- and stereoselective hypochlorite (B82951) oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been reported to proceed via different mechanistic pathways depending on the solvent used, leading to different products. nih.govacs.org

In one proposed mechanism, it is suggested that hypochlorous acid (HOCl) or the chloronium ion (Cl⁺), generated from the hydrolysis of sodium hypochlorite (NaOCl) in an aqueous solution, acts as the electrophile. nih.govacs.org This electrophile reacts with the thienopyridine to form a resonance-stabilized cation. Concurrently, an alkaline-promoted deprotonation of the amide group can occur, forming an anion. The reaction between the cation and the anion leads to the formation of a new intramolecular C-N bond. This is followed by a carbocation-initiated multistep cascade process that results in the formation of polycyclic dimeric products. nih.govacs.org

Another plausible mechanism involves a single electron transfer (SET) from the thienopyridine to the bleach (or HOCl), generating cation-radical species. acs.org The dimerization of these cation-radicals leads to dications, which then undergo a double intramolecular heterocyclization to afford the final polycyclic products. acs.org

The solvent plays a critical role in directing the outcome of these oxidative dimerization reactions. The polarity of the solvent can influence the stability of charged intermediates and favor certain reaction pathways over others. For example, in the oxidative dimerization of 3-aminothiophene precursors, the choice of solvent significantly impacts the yield of the resulting bicyclic thienopyridine framework.

SolventDielectric ConstantYield (%)
DMSO46.778
1,2-DCE10.465
Ethanol (B145695)24.358

The high polarity of dimethyl sulfoxide (B87167) (DMSO) is thought to stabilize the charged intermediates, thereby facilitating the desired C-N bond formation and leading to a higher yield. In contrast, less polar solvents may favor side reactions, resulting in lower yields.

The pyridine ring in the this compound system is generally electron-deficient, making it susceptible to nucleophilic attack. Nucleophilic substitution reactions on thieno[3,2-b]pyridines often proceed via an addition-elimination (SNAAr) mechanism. wikipedia.org The reactivity of different positions on the pyridine ring towards nucleophiles is influenced by the electron-withdrawing effect of the nitrogen atom and the presence of any activating or deactivating substituents.

In a typical pyridine ring, the positions ortho (C2 and C6) and para (C4) to the nitrogen atom are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. uoanbar.edu.iqimperial.ac.uk The attack of a nucleophile at these positions leads to the formation of a resonance-stabilized Meisenheimer-type intermediate, where the negative charge is delocalized onto the electronegative nitrogen atom. imperial.ac.uk Halogen atoms at these positions are particularly good leaving groups and are readily displaced by a variety of nucleophiles. abertay.ac.uk

The reactivity of the pyridine nitrogen itself is also a key factor. The lone pair of electrons on the nitrogen is generally available for protonation or coordination with Lewis acids. imperial.ac.uk However, in the context of nucleophilic substitution on the ring, the nitrogen atom's primary role is to activate the ring by withdrawing electron density. Direct nucleophilic attack on the pyridine nitrogen is less common unless it is part of a pyridinium (B92312) salt, where the nitrogen is quaternized and positively charged, making it a better leaving group in some reactions. abertay.ac.uk

In the this compound system, the fusion of the electron-rich thiophene ring can modulate the reactivity of the pyridine ring. However, the fundamental principles of nucleophilic substitution on pyridines still apply. The positions alpha and gamma to the pyridine nitrogen are expected to be the most reactive towards nucleophiles. The precise reactivity will also be influenced by the specific substituents present on both the thiophene and pyridine rings. For example, electron-withdrawing groups on the thiophene ring would further enhance the electrophilicity of the pyridine ring, making it even more susceptible to nucleophilic attack. Conversely, electron-donating groups on the thiophene ring might slightly decrease the reactivity of the pyridine ring towards nucleophiles.

Electrophilic Substitution Site and Degree of Reaction

The this compound ring system, an important scaffold in medicinal chemistry, undergoes electrophilic substitution reactions with a notable degree of regioselectivity. Research indicates that the electron-rich thiophene ring is the primary site of attack for electrophiles. Specifically, the C-3 position is the most favorable site for substitution, a preference driven by the electronic properties of the fused heterocyclic system. igi-global.com

A variety of electrophilic substitution reactions have been reported, including nitration and halogenation. For instance, the nitration of this compound readily yields 3-nitro-thieno[3,2-b]pyridine. Similarly, bromination of 2-phenylthis compound with bromine in dichloromethane (B109758) at low temperatures results in the selective formation of the 3-bromo derivative. This reactivity pattern highlights the C-3 position's enhanced nucleophilicity within the this compound core. While comprehensive kinetic studies on the degree of reaction for a wide range of electrophiles on the parent this compound are not extensively documented, the available synthetic data consistently points to efficient and selective substitution at the C-3 position under appropriate conditions.

ReactionSubstrateReagentsPosition of SubstitutionProduct
NitrationThis compoundNot specified in detail in the provided contextC-33-Nitro-thieno[3,2-b]pyridine
Bromination2-Phenylthis compoundBr₂ in CH₂Cl₂ at 0 °CC-33-Bromo-2-phenylthis compound (B11825556)

Intramolecular Rearrangements during Synthesis

The synthesis of the this compound scaffold and its derivatives can involve several types of intramolecular rearrangements, primarily in the form of cyclization reactions to construct the pyridine ring. These reactions are crucial for forming the bicyclic system from acyclic or monocyclic precursors.

One of the key synthetic strategies is the Gould-Jacobs reaction, which builds the pyridine ring onto a pre-existing thiophene. igi-global.comwikipedia.org This process involves the intramolecular cyclization of an enamino diester derived from a 3-aminothiophene. igi-global.com The thermal cyclization of the intermediate is a concerted process that results in the formation of the fused pyridine ring, yielding a 4-hydroxythis compound derivative. igi-global.comwikipedia.org This method is a classic example of constructing the heterocyclic system through a significant intramolecular rearrangement of the starting materials. igi-global.com

Another type of intramolecular reaction used in the synthesis of this compound derivatives is iodine-mediated electrophilic aromatic cyclization. For instance, thiophen-2-yl-acrylates can be cyclized to produce thieno[3,2-b]pyridines in the presence of iodine and a base like potassium carbonate. igi-global.com This reaction proceeds through an intramolecular attack of the thiophene ring onto an electrophilic center generated in the side chain. igi-global.com

While not as commonly employed for the direct synthesis of the parent this compound, the Smiles rearrangement and its variants are known intramolecular rearrangements in the broader thienopyridine chemical space. For example, a Truce-Smiles rearrangement has been observed in the synthesis of complex, fused pyridothienopyridine systems. researchmap.jp These rearrangements involve the migration of an aryl group from one heteroatom to another within the same molecule, often followed by cyclization. researchgate.netelsevierpure.comresearchgate.net Although these examples lead to more complex structures, they underscore the potential for intramolecular rearrangements in the synthesis of this compound-containing molecules. researchmap.jp

Rearrangement/Cyclization TypeKey PrecursorDescriptionResulting Structure
Gould-Jacobs ReactionEnamino diester of 3-aminothiopheneIntramolecular thermal cyclization to form the pyridine ring. igi-global.comwikipedia.org4-Hydroxythis compound derivative igi-global.com
Iodine-mediated CyclizationThiophen-2-yl-acrylate derivativeIntramolecular electrophilic aromatic cyclization. igi-global.comThis compound derivative igi-global.com
Truce-Smiles Rearrangement3-(3-cyanopropoxy)thieno[2,3-b]pyridine-2-carbonitrilesIntramolecular aryl migration followed by cyclization, noted in the synthesis of complex fused systems. researchmap.jp5-Amino-1,2-dihydrofuro[2,3-b]pyrido[3',2':4,5]thieno[3,2-d]pyridines researchmap.jp

Advanced Spectroscopic and Structural Characterization Methodologies for Thieno 3,2 B Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of thieno[3,2-b]pyridine derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the protons within the this compound scaffold. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide significant insights into their electronic environment and spatial relationships. For instance, in substituted thieno[3,2-b]pyridines, the chemical shifts of protons on the pyridine (B92270) and thiophene (B33073) rings are influenced by the nature and position of the substituents. researchgate.net

In a study of methyl 3-(phenylamino)this compound-2-carboxylates, the proton signals for the this compound core were observed in the aromatic region of the spectrum. mdpi.com For example, in methyl 3-(4-nitrophenylamino)this compound-2-carboxylate, the proton at position 6 (6-H) appeared as a doublet of doublets at δ 7.43 ppm, while the protons at positions 7 (7-H) and 5 (5-H) were observed at δ 8.19 ppm and δ 8.67 ppm, respectively. mdpi.com The multiplicity of these signals (doublet of doublets) arises from the coupling between adjacent protons.

The specific chemical shifts and coupling patterns are crucial for distinguishing between different isomers and confirming the substitution pattern on the heterocyclic ring system.

¹³C NMR Spectral Analysis for Structure Elucidation and Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the this compound ring system are sensitive to the electronic effects of substituents, making ¹³C NMR a powerful tool for structural elucidation. researchgate.net

For the parent this compound, the carbon chemical shifts have been reported, and these values serve as a reference for analyzing substituted derivatives. researchgate.net In a series of methyl 3-(phenylamino)this compound-2-carboxylates, the carbon signals for the this compound core were assigned based on their chemical shifts and correlation experiments. For instance, in methyl 3-(4-nitrophenylamino)this compound-2-carboxylate, the carbon at position 2 (C-2) resonated at δ 113.8 ppm, while the carbons of the pyridine ring (C-5, C-6, and C-7) appeared at δ 147.2, 122.1, and 131.5 ppm, respectively. mdpi.com The quaternary carbons, such as C-3a and C-7a, were also identified in the spectra.

One-bond ¹³C-¹H coupling constants (¹JCH) can also be utilized for precise assignment of substituents on the thienopyridine ring. researchgate.net The magnitude of these coupling constants varies depending on the position within the heterocyclic ring and the electronic nature of the substituent. researchgate.net

2D NMR for Regiochemistry Assignment

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the regiochemistry of substituted thieno[3,2-b]pyridines. acs.orgmdpi.com

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. acs.org HMBC experiments, on the other hand, show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular structure. acs.orgmdpi.com

For example, in the structural analysis of complex thieno[2,3-b]pyridine (B153569) derivatives, which are isomeric to the thieno[3,2-b]pyridines, 2D NMR experiments were essential to confirm the connectivity of the atoms and the position of various substituents. acs.orgmdpi.com These techniques are equally applicable and critical for the correct structural assignment of novel this compound derivatives.

Application of NMR in Investigating Tautomerism (e.g., Keto-Enol)

NMR spectroscopy is a powerful tool for studying tautomeric equilibria, such as the keto-enol tautomerism observed in certain this compound derivatives. For example, thieno[3,2-b]pyridin-7-ol (B25592) can exist in equilibrium with its keto tautomer, 4H-thieno[3,2-b]pyridin-7-one. nih.gov

¹H NMR spectroscopy can distinguish between the two forms by the presence of characteristic signals. The enol form would exhibit a signal for the hydroxyl proton (-OH), while the keto form would show signals for the N-H proton and the CH₂ group in the pyridine ring. The relative integration of these signals can provide a quantitative measure of the tautomeric ratio in a given solvent.

In a related system, thieno[2,3-b]pyrrol-3(6H)-one, ¹H NMR and IR spectroscopy were used to determine that the keto form is predominant over the tautomeric 6H-thieno[2,3-b]pyrrol-3-ol. sci-hub.se Similar studies on this compound derivatives provide crucial information on their dominant tautomeric forms, which influences their chemical reactivity and biological activity. For some thieno[2,3-b]pyridine derivatives, ring-chain tautomerism has also been observed and characterized by NMR, where the compound exists as a mixture of the linear and a cyclized thiazolo[3,2-a]pyridine form. mdpi.com

Vibrational Spectroscopy: Infrared (IR) Spectrometry

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectra can confirm the presence of key structural features.

For thieno[3,2-b]pyridin-7-ol, the IR spectrum shows characteristic absorption bands. A broad band in the region of 3400-2500 cm⁻¹ is indicative of the O-H and N-H stretching vibrations, which is consistent with the presence of the keto-enol tautomerism. nih.gov The spectrum also displays a strong absorption band around 1640 cm⁻¹, which can be attributed to the C=O stretching vibration of the keto tautomer. nih.gov Other characteristic bands include those for C=C and C=N stretching vibrations within the aromatic rings.

In more complex substituted thieno[2,3-b]pyridine derivatives, which are isomers of the title compound, IR spectroscopy has been used to identify key functional groups such as C≡N (nitrile) at approximately 2221 cm⁻¹, C=O (carbonyl) in the range of 1684-1715 cm⁻¹, and N-H stretching vibrations around 3300-3400 cm⁻¹. mdpi.comsrce.hr These examples highlight the utility of IR spectroscopy in the characterization of the broader class of thienopyridines.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves as a crucial check for its purity and to confirm its molecular formula. This method provides the percentage by weight of each element (carbon, hydrogen, nitrogen, sulfur, etc.) present in the sample.

For newly synthesized this compound derivatives, the experimentally determined elemental composition is compared with the calculated theoretical values for the proposed structure. A close agreement between the found and calculated percentages provides strong evidence for the compound's identity and purity. For example, for a derivative of a related thienopyridine system, 6-(1H-Benzoimidazol-2-yl)-4-(4-chlorophenyl)-2-methyl-1,4-dihydropyridine-3-carbonitrile, the calculated elemental composition was C 69.21%, H 4.35%, N 16.21%, and the found values were C 69.30%, H 4.10%, N 16.10%, confirming the proposed structure. srce.hr This technique is routinely used alongside spectroscopic methods to provide a complete characterization of novel this compound compounds. mdpi.comsrce.hrmdpi.com

X-ray Crystallography for Absolute Structure Determination

Studies on various thienopyridine isomers have revealed that the fused ring systems are generally planar. researchgate.net For instance, X-ray crystallographic analysis of This compound-2-carbonitrile (B1625709) has been reported, providing definitive structural data. researchgate.net The internal bond angles within the thienopyridine core are a key feature, with typical C-S-C angles around 90.7 ± 0.6° and C-N-C angles at approximately 115.9 ± 1.9°. researchgate.net The C-S and C-N bond lengths within the rings are typically observed to be 1.73 ± 0.02 Å and 1.34 ± 0.02 Å, respectively. researchgate.net

The absolute structure determination by X-ray diffraction has been instrumental in confirming the products of chemical synthesis. For example, the crystal structures of ethyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-2-methyl-4-(thiophen-2-yl) nicotinate (B505614) and its N-aryl derivatives, which contain a modified pyridine core related to the thienopyridine system, have been unequivocally established using single-crystal X-ray diffraction. nih.govacs.org This technique has also been used to confirm the structure of more complex systems, such as a hydrogen-bonded pyridine-thieno[3,2-b]thiophene-pyridine type building block, where it revealed the formation of resonance-assisted hydrogen bonds that lead to a rigid co-planar structure. rsc.org

In a study of thieno[3,2-c]pyridine-4-carbonitrile, an isomer of this compound, an ORTEP (Oak Ridge Thermal Ellipsoid Plot) figure was generated from the X-ray crystallographic data to visualize the molecular structure. researchgate.net Such visualizations are critical for understanding the spatial arrangement of atoms within the molecule.

Table 1: Selected Crystallographic Data for Thienopyridine Derivatives

Compound/SystemKey Structural FindingsReference
This compound-2-carbonitrileStructure confirmed by X-ray crystallography. researchgate.net
General ThienopyridinesPlanar ring systems; C-S-C angle ~90.7°; C-N-C angle ~115.9°; C-S bond length ~1.73 Å; C-N bond length ~1.34 Å. researchgate.net
Ethyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-2-methyl-4-(thiophen-2-yl) nicotinate derivativesCrystal structures determined by single-crystal X-ray diffraction. nih.govacs.org
Hydrogen-bonded pyridine-thieno[3,2-b]thiophene-pyridineFormation of resonance-assisted hydrogen bonds leading to a rigid co-planar structure. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule. For this compound and its derivatives, UV-Vis spectra provide valuable information about the π-conjugated system and the influence of various substituents on the electronic structure.

The absorption spectra of this compound derivatives typically exhibit characteristic bands corresponding to π-π* and n-π* transitions. The position and intensity of these absorption bands are sensitive to the nature of the substituents attached to the this compound core. For instance, studies on fluorescent tetracyclic this compound derivatives have shown distinct absorption properties. nih.gov One such derivative, pyrido[2',3':3,2]thieno[4,5-d]pyrido[1,2-a]pyrimidin-6-one, displays reasonably high fluorescence quantum yields, indicating efficient absorption and emission processes. nih.gov

In another study, a series of this compound-5(4H)-one derivatives were synthesized and their photophysical properties investigated. mdpi.com These compounds showed intrinsic absorption wavelengths in the range of 370 to 450 nm. mdpi.com The interaction of these derivatives with proteins such as human serum albumin (HSA) can lead to changes in their UV-Vis spectra, often observed as a red-shift in the maximum absorbance, which can be used to study binding interactions. mdpi.com

The electronic absorption spectra of monomers based on a thieno[3,2-b]thiophene (B52689) core (a related heterocyclic system) end-capped with 3,4-ethylenedioxythiophene (B145204) (EDOT) moieties show that an unsubstituted version exhibits the longest wavelength absorptions with a fine vibronic structure, confirming the rigidity of the system. pkusz.edu.cn The introduction of substituents on the core can modulate these properties.

Table 2: UV-Vis Absorption Data for Selected this compound Derivatives

Compound/Derivative SeriesSolvent/ConditionsAbsorption Maxima (λmax, nm)Key ObservationsReference
This compound-5(4H)-one derivatives10% DMSO in buffer370 - 450Intrinsic absorption wavelengths of the fluorophore scaffolds. mdpi.com
Pyrido[2',3':3,2]thieno[4,5-d]pyrido[1,2-a]pyrimidin-6-oneVarious solventsNot specifiedExhibits reasonably high fluorescence quantum yields (0.20 ≤ ΦF ≤ 0.30). nih.gov
3-[(p-methoxyphenyl)ethynyl]pyrido[2',3':3,2]thieno[4,5-d]pyrido[1,2-a]pyrimidin-6-oneVarious solventsNot specifiedShows much lower fluorescence quantum yields (0.01 ≤ ΦF ≤ 0.05). nih.gov
Thieno[3,2-b]thiophene-based monomers (M1-M10)CHCl3390, 408 (for M6)Unsubstituted monomer shows longest wavelength absorption and vibronic structure. pkusz.edu.cn

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for Frontier Orbital Levels)

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of this compound derivatives. These methods provide insights into the frontier molecular orbital (FMO) energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the electronic behavior of these compounds in applications like organic electronics and as antioxidants.

Cyclic voltammetry has been employed to evaluate the antioxidant activity of aminodiarylamines in the this compound series. tandfonline.com The cyclic voltammograms of these compounds can reveal quasi-reversible or irreversible oxidation processes. The peak potentials obtained from these measurements are indicative of the ease of oxidation of the molecule. For example, some aminodiarylamine derivatives of this compound exhibit two major quasi-reversible oxidation processes, while others show three major irreversible oxidation processes. tandfonline.com The presence of an amino group in the para position of a phenyl ring substituent can introduce a new oxidation process at a lower potential. tandfonline.com

For nonfullerene acceptors based on a thieno[3,2-b]thiophene-fused naphthalene (B1677914) donor core, cyclic voltammetry was used to determine the HOMO and LUMO energy levels. diva-portal.org The onset of the oxidation potential is used to calculate the HOMO energy level, while the onset of the reduction potential corresponds to the LUMO energy level. diva-portal.orgacs.org These electrochemical bandgaps are often in good agreement with optical bandgaps determined from UV-Vis spectroscopy. diva-portal.org

The electrochemical properties can be finely tuned by introducing different substituents. For instance, in a series of hole transport materials based on thieno[3,2-b]thiophene and triphenylamine, the oxidation onset potentials were modulated by varying the electronic nature of the substituents. frontiersin.org

Table 3: Electrochemical Data for Selected this compound and Related Derivatives from Cyclic Voltammetry

Compound/Derivative SeriesKey Electrochemical FindingsHOMO (eV)LUMO (eV)Reference
Aminodiarylamines of this compound (3a-c)Showed quasi-reversible and irreversible oxidation processes. Peak potentials varied with substitution.Not specifiedNot specified tandfonline.com
Thieno[3,2-b]thiophene-fused naphthalene acceptor (PTT-IC)Onset oxidation potential at 0.71 V.-5.51-3.78 diva-portal.org
Thieno[3,2-b]thiophene-fused naphthalene acceptor (PTT-2FIC)Onset oxidation potential at 0.74 V.-5.54-3.87 diva-portal.org
Thieno[3,2-b]pyrrole and Benzo[c] researchgate.netnih.govtandfonline.comthiadiazole Semiconductors (TP-BT4T-TP)Onset of oxidation and reduction peaks used to estimate HOMO/LUMO.-4.97-2.99 acs.org
Thieno[3,2-b]pyrrole and Benzo[c] researchgate.netnih.govtandfonline.comthiadiazole Semiconductors (TP-BT2TT-TP)Onset of oxidation and reduction peaks used to estimate HOMO/LUMO.-4.78-2.93 acs.org

Computational Chemistry and Theoretical Studies of Thieno 3,2 B Pyridine

Molecular Modeling Approaches for Target Binding Prediction

Molecular modeling encompasses a range of computational techniques used to predict how a ligand, such as a thieno[3,2-b]pyridine derivative, will interact with a biological target. These approaches are crucial for understanding the mechanism of action and for designing more potent and selective molecules.

One key approach is the development of docking scaffolds for known molecular targets. For instance, in the study of thieno[2,3-b]pyridines as anticancer agents, a panel of docking scaffolds was created for reported targets including the adenosine (B11128) A2A receptor, tubulin, and phospholipase C-δ1. nih.gov This comparative docking analysis suggested that the A2A receptor was the most plausible target, exhibiting the strongest binding affinity. nih.gov

Pharmacophore modeling is another powerful technique. It identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For a series of thieno[3,2-b]pyrimidine analogs, pharmacophore models were generated to understand the structural requirements for inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). innovareacademics.in These models help in visualizing the protein-ligand interactions and provide a framework for designing new inhibitors with enhanced activity. innovareacademics.in Similarly, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed for thieno[3,2-b]pyrrole-5-carboxamide derivatives targeting Histone Lysine Specific Demethylase 1 (LSD1). preprints.org These models correlate the 3D properties of molecules with their biological activities, providing predictive tools for newly designed compounds. preprints.org

Docking Studies for Inhibitory Activity Prediction (e.g., Enzyme-Ligand Interactions)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to predict the inhibitory activity of this compound derivatives by simulating their interaction with the active sites of enzymes.

For example, docking studies were instrumental in understanding the antibacterial activity of novel thienopyridine derivatives as inhibitors of E. coli DNA gyrase B. mdpi.comresearchgate.net These studies helped to identify the binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, within the enzyme's active site. mdpi.com In one study, the most promising compounds showed IC50 values ranging from 2.26 to 5.87 µM against E. coli DNA gyrase. mdpi.comresearchgate.net

In the context of cancer research, docking has been used to explore the potential of thieno[2,3-b]pyridine (B153569) derivatives as Focal Adhesion Kinase (FAK) inhibitors. The studies elucidated possible binding modes, providing a structural basis for the design of more potent FAK inhibitors. nih.gov The most active compounds identified through this approach, 4a and 4c, potently inhibited the FAK enzyme with IC50 values of 54.96 and 50.98 nM, respectively. nih.gov Similarly, docking was used to evaluate thieno[2,3-c]pyridine (B153571) derivatives as potential inhibitors of Hsp90, a chaperone protein implicated in cancer. mdpi.com

Furthermore, docking studies have been applied to other targets, such as cholinesterases, where spiro[chromeno[4,3-b]thieno[3,2-e]pyridine]-7-amine tacrine (B349632) hybrids were evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net

Table 1: Examples of Docking Studies on Thienopyridine Derivatives

Thienopyridine ScaffoldTarget EnzymePredicted Activity/FindingReference
Thieno[2,3-b]pyridineE. coli DNA Gyrase BIdentification of binding modes for antibacterial agents. mdpi.comresearchgate.net
Thieno[2,3-b]pyridineFocal Adhesion Kinase (FAK)Elucidation of binding modes for anticancer agents. nih.gov
Thieno[2,3-c]pyridineHeat shock protein 90 (Hsp90)Identification of crucial molecular interactions for anticancer activity. mdpi.com
Spiro[chromeno[4,3-b] thieno[3,2-e]pyridine]Butyrylcholinesterase (BChE)Promising candidates for evaluation in Alzheimer's disease models. researchgate.net
Thieno[2,3-b]pyridineAdenosine A2A receptorIdentified as the most plausible target for anticancer activity. nih.gov

In Silico Exploration of Chemical Space for Active this compound Derivatives

In silico exploration of chemical space involves computationally generating and evaluating large libraries of virtual compounds to identify novel derivatives with high potential for biological activity. This approach significantly streamlines the drug discovery process by prioritizing the synthesis of the most promising candidates.

A notable example is the chemical space exploration around the thieno[3,2-d]pyrimidin-4(3H)-one scaffold to discover new inhibitors of Clostridium difficile. nih.govresearchgate.net By systematically modifying the core structure at various positions (C2, N3, C4, and C7), a library of over 50 compounds was generated and evaluated, leading to the identification of a potent lead compound with a minimum inhibitory concentration (MIC) of 3/6 µM. nih.govresearchgate.net

This strategy has also been applied to cancer therapy. Researchers have performed in silico design and evaluation of novel thieno[3,2-d]pyrimidine (B1254671) derivatives, assessing their potential to inhibit the ATR kinase domain and other members of the PIKK family of proteins, which are crucial for DNA damage response. researchgate.net Similarly, in silico methods were used to evaluate thieno[2,3-c]pyridine derivatives as potential inhibitors of Hsp90, guiding the synthesis and biological testing of compounds with predicted anticancer activity. mdpi.com These studies often involve creating virtual libraries and using docking and other predictive models to screen for compounds with favorable binding energies and pharmacokinetic properties before committing to chemical synthesis.

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), provide detailed information about the electronic properties and reactivity of molecules. These calculations are fundamental to understanding the intrinsic characteristics of the this compound scaffold.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic behavior of molecules. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity.

For thieno[2,3-b]pyridine derivatives, DFT calculations have been used to determine these frontier orbital energies. arabjchem.org In one study, a series of new thieno[2,3-b]pyridine derivatives clubbed with thiazole (B1198619) rings were found to have HOMO energies ranging from -4.85 to -5.52 eV and LUMO energies from -2.79 to -3.62 eV. arabjchem.org In another investigation on a this compound-5(4H)-one fluorophore, DFT calculations showed that the electron density of the HOMO was delocalized across the entire fluorophore, whereas the LUMO was localized on the this compound-5(4H)-one ring, indicating an intramolecular charge transfer (ICT) character upon excitation. mdpi.com

Table 2: Calculated HOMO-LUMO Energies for Selected Thienopyridine Derivatives

Compound/ScaffoldMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Thieno[2,3-b]pyridine-thiazole hybridsDFT/B3LYP-4.85 to -5.52-2.79 to -3.62N/A arabjchem.org
This compound-5(4H)-one fluorophoreDFT/B3LYP/6-311G(d)N/AN/AN/A mdpi.com
Thieno[3,2-b]thiophene-TPA(OMe)2 (M1)DFT-5.05-2.342.71 frontiersin.org
Thieno[3,2-b]thiophene-TPA(OMe)2 (M2)DFT-5.08-2.282.80 frontiersin.org
Thieno[3,2-b]thiophene-TPA(OMe)2 (M3)DFT-5.01-2.342.67 frontiersin.org

Theoretical calculations are vital for interpreting the photophysical properties of this compound derivatives, especially their behavior as fluorophores in different solvent environments. The interaction between a solvent and a fluorophore can significantly alter its absorption and emission spectra (solvatochromism).

For example, theoretical calculations helped to understand the dual fluorescence observed in certain 3-amino-substituted-thieno[2,3-b]pyridine derivatives in various solvents. nih.gov These calculations, performed with DFT and time-dependent DFT (TD-DFT), showed that the compounds exist as two different conformers (rotamers) and that intramolecular hydrogen bonding plays a dominant role in their electronic properties. nih.gov

In the development of a fluorescent probe based on this compound-5(4H)-one, DFT calculations were used to understand its "turn-on" fluorescence response in the presence of Human Serum Albumin (HSA). mdpi.com The calculations revealed an intramolecular charge transfer (ICT) character, which is often sensitive to the local environment, explaining the fluorescence enhancement upon binding to the protein. mdpi.com Similar theoretical approaches have been used to understand the solvent's role in the excited-state deactivation of pyridine-based fluorophores, enabling their use as optical sensors. researchgate.netmdpi.com

Computational methods are increasingly used to predict the pharmacokinetic properties of drug candidates, including their ionization state (pKa) and ability to cross biological membranes.

The ionization state of a molecule is critical as it affects solubility, receptor binding, and membrane permeability. The pKa of a this compound derivative can be influenced by the position of its substituents. For example, shifting a carboxylic acid group from position 5 to position 2 on the this compound core results in a significantly lower predicted pKa (1.96 vs. ~4.5), which in turn affects its ionization and membrane permeability characteristics.

In silico ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions are now standard in drug discovery. For novel fluorine-containing thieno[2,3-b]pyridine derivatives, computational tools were used to predict properties like solubility (logS) and the topological polar surface area (TPSA). researchgate.net The TPSA is a good indicator of membrane permeability; lower values generally correspond to better permeability across the cell membrane or the blood-brain barrier. researchgate.net Studies on thieno[2,3-d]pyrimidines designed to control retinal vascular permeability have shown that lead compounds can achieve high oral bioavailability and accumulate in the eye, demonstrating the successful application of these predictive models. nih.gov

Biological Activities and Medicinal Chemistry Applications of Thieno 3,2 B Pyridine Derivatives

General Overview of Therapeutic Potential

Thieno[3,2-b]pyridine derivatives represent a class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry. ontosight.ai Characterized by a fused ring system of thiophene (B33073) and pyridine (B92270), these molecules exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ontosight.ai The therapeutic potential of these derivatives is largely influenced by the nature and position of various substituents on the core scaffold, which modulate their interaction with biological targets like enzymes, receptors, and DNA. ontosight.ai

Research has highlighted their promise in oncology, particularly as inhibitors of key signaling pathways involved in tumor growth and vascularization. ontosight.ainih.gov Beyond cancer, their ability to act as potassium channel inhibitors suggests potential applications in treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. The ongoing exploration of this compound derivatives continues to uncover their potential as valuable starting points for the development of new therapeutic agents for a variety of diseases. ontosight.ai

**6.2. Anticancer Activity Research

The anticancer properties of this compound derivatives have been a primary focus of research, with numerous studies evaluating their efficacy against various cancer models.

This compound derivatives have been evaluated for their antitumor activity against a range of human tumor cell lines. A notable area of investigation has been their effect on Triple-Negative Breast Cancer (TNBC) cell lines, which are known for being difficult to treat. Specifically, derivatives have been tested against TNBC lines such as MDA-MB-231 and MDA-MB-468. nih.govnih.govmdpi.com In one study, a series of methyl 3-(hetero)arylthis compound-2-carboxylates were synthesized and assessed, with three compounds demonstrating significant growth inhibition in both MDA-MB-231 and MDA-MB-468 cells. nih.govmdpi.com Importantly, these compounds showed minimal toxicity against the non-tumorigenic MCF-12A mammary epithelial cell line. nih.gov

The most promising compound from this series, designated 2e , exhibited a GI50 (concentration for 50% growth inhibition) of 13 μM in MDA-MB-231 cells. mdpi.comresearchgate.net Other studies have also reported the activity of this compound derivatives against various cancer cell lines, including MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), A375-C5 (melanoma), and HepG2 (hepatocellular carcinoma). mdpi.comresearchgate.netresearchgate.net For instance, aminodi(hetero)arylamines in the this compound series were evaluated, and compound 3c showed potent activity with GI50 values below 2 µM across all tested cell lines. mdpi.com

CompoundCell LineTumor TypeGI50 (μM)Reference
Compound 2eMDA-MB-231Triple-Negative Breast Cancer13 mdpi.com
Compound 3cMCF-7Breast Adenocarcinoma<2 mdpi.com
Compound 3cNCI-H460Non-Small Cell Lung Cancer<2 mdpi.com
Compound 3cA375-C5Melanoma<2 mdpi.com
Compound 3cHepG2Hepatocellular Carcinoma<2 mdpi.com
Bithiophene derivativeMCF-7Breast Adenocarcinoma0.7-1.0 researchgate.net
Bithiophene derivativeNCI-H460Non-Small Cell Lung Cancer0.7-1.0 researchgate.net
o-Aniline derivativeMCF-7, A375-C5, NCI-H460Breast, Melanoma, Lung2.5-4.2 researchgate.net

Investigations have confirmed that the antitumor effects of this compound derivatives are linked to their ability to inhibit cell proliferation. nih.gov Studies often employ the bromodeoxyuridine (BrdU) assay to measure the rate of cell proliferation. nih.govresearchgate.net For example, the most promising compound from a tested series, compound 2e , was shown to cause a decrease in the number of viable MDA-MB-231 cells, which directly correlated with a reduction in the percentage of proliferating cells. nih.govnih.govresearchgate.net This anti-proliferative activity is a key indicator of the therapeutic potential of these compounds in oncology. researchgate.net

Further mechanistic studies have delved into how this compound derivatives impact the cell cycle and induce programmed cell death (apoptosis). Flow cytometry analysis is a common technique used to determine the effects of these compounds on cell cycle distribution. nih.gov

Research on compound 2e in MDA-MB-231 TNBC cells revealed that it caused an increase in the percentage of cells in the G0/G1 phase and a corresponding, though not statistically significant, decrease in the S phase. nih.govmdpi.comresearchgate.net This suggests that the compound may arrest the cell cycle, preventing cells from entering the DNA synthesis (S) phase, thereby halting proliferation. In a different study, another derivative, compound 3c , was found to cause a significant decrease in the percentage of NCI-H460 lung cancer cells in the G0/G1 phase, indicating a different mechanism of cell cycle interference. mdpi.com Some derivatives have also been shown to induce apoptosis, a critical mechanism for eliminating cancerous cells. nih.govworktribe.com

To validate the in vitro findings, the antitumor efficacy of this compound derivatives has been assessed in living organisms. The chick chorioallantoic membrane (CAM) assay serves as a valuable in vivo model for studying tumorigenesis and the effects of anticancer agents. nih.govresearchgate.net In this model, compound 2e was shown to significantly reduce the size of tumors formed by grafting MDA-MB-231 cells onto the CAM. nih.govnih.govmdpi.comresearchgate.net

Furthermore, other this compound-based compounds have demonstrated efficacy in more traditional human tumor xenograft models in mice. researchgate.netnih.govnih.gov A series of derivatives developed as inhibitors of c-Met and VEGFR2 tyrosine kinases were shown to be effective in various human tumor xenograft models, highlighting their potential for clinical development. nih.govnih.gov

Enzyme and Receptor Inhibition Studies

The mechanism of action for many this compound derivatives involves the inhibition of specific enzymes and receptors that are critical for cancer cell survival and proliferation. A significant amount of research has focused on their role as protein kinase inhibitors. ontosight.aibohrium.comnih.gov

Key targets include:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor tyrosine kinase is a crucial mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.gov Several this compound derivatives have been identified as potent inhibitors of VEGFR-2, with some showing IC50 values (concentration for 50% inhibition) in the low nanomolar range. nih.govnih.gov A series of 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas showed IC50 values between 10-28 nM. uminho.pt

c-Met (Hepatocyte Growth Factor Receptor): This is another receptor tyrosine kinase that, when dysregulated, plays a role in tumor growth, invasion, and metastasis. Thieno[3,2-b]pyridines have been developed as dual inhibitors of both c-Met and VEGFR-2, demonstrating IC50 values in the low nanomolar range. researchgate.netnih.govnih.gov

Haspin and Cyclin-Dependent Kinases (CDKLs): More recent research has identified the this compound scaffold as a template for developing highly selective inhibitors against underexplored protein kinases like Haspin and CDKLs. bohrium.comnih.gov

Phospholipase C (PLC): Some thienopyridine compounds were initially identified as potential inhibitors of PLC isoforms, enzymes involved in signal transduction pathways that can affect cell motility and proliferation. rsc.orgnih.gov

Derivative ClassTarget Enzyme/ReceptorPotency (IC50)Reference
N3-arylmalonamidesc-Met, VEGFR-2Low nanomolar range researchgate.netnih.gov
1-Aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureasVEGFR-210 - 28 nM uminho.pt
General Thieno[3,2-b]pyridinesHaspin, CDKLsSelective inhibitors identified bohrium.comnih.gov
General Thieno[3,2-b]pyridinesc-Met, VEGFR-2Low nanomolar range nih.gov

Kinase Inhibition

This compound derivatives have emerged as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Tyrosine Kinases, c-Met, and VEGFR2:

A series of N3-arylmalonamide-based thieno[3,2-b]pyridines have been developed as potent inhibitors of both c-Met and VEGFR2 tyrosine kinases. nih.gov These compounds demonstrated low nanomolar inhibitory concentrations (IC₅₀) in in vitro assays and showed efficacy in in vivo human tumor xenograft models in mice. nih.gov The design of these inhibitors was based on a lead structure, and subsequent modifications led to the identification of highly potent dual inhibitors. nih.gov

Another class of thieno[2,3-b]pyridines has been identified as potent inhibitors of splice variants of the recepteur d'origine nantais (RON) tyrosine kinase. nih.gov Specifically, compound 15f from this series exhibited excellent in vitro kinase inhibition and antiproliferative activity. nih.gov It also demonstrated significant in vivo antitumor efficacy in a patient-derived xenograft model, with greater tumor growth inhibition than existing compounds. nih.gov

Furthermore, research into substituted 3-(triazolo-thiadiazin-3-yl)indolin-2-one derivatives has highlighted their potential as dual inhibitors of VEGFR2 and c-Met kinases. semanticscholar.org

Atypical PKC Isoforms and Pim-1:

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are significant targets in oncology due to their role in cell proliferation and survival. ekb.eg Thieno[2,3-b]pyridine (B153569) derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, with some exhibiting anticancer activities at nanomolar concentrations. ekb.eg While the primary focus of the provided information is on the broader class of pyridine and thieno[2,3-b]pyridine derivatives as Pim kinase inhibitors, the potential of the this compound core within this context is an area of active investigation.

Interactive Table: Kinase Inhibition by this compound Derivatives

Compound ClassTarget Kinase(s)Key Findings
N3-arylmalonamide-based thieno[3,2-b]pyridinesc-Met, VEGFR2Low nanomolar IC₅₀ values in vitro; efficacious in human tumor xenograft models. nih.gov
7-Phenoxythieno[2,3-b]pyridinesRON splice variantsCompound 15f showed excellent in vitro and in vivo activity. nih.gov
Thieno[2,3-b]pyridine derivativesPim-1Exhibited anticancer activities at nanomolar concentrations. ekb.eg

Modulation of G Protein-Coupled Receptors (GPCRs)

GPCRs represent a large family of cell surface receptors that are important drug targets. This compound derivatives have been investigated for their ability to modulate the activity of specific GPCRs.

Adenosine (B11128) A₂A Receptor:

The adenosine A₂A receptor, a Gs-coupled receptor, is involved in various physiological processes. nih.govfrontiersin.org Thieno[2,3-b]pyridines have been identified as modulators of this receptor. nih.govresearchgate.net Docking studies suggest that the adenosine A₂A receptor is a plausible target for this class of compounds, with strong predicted binding affinities. nih.gov

GPR35:

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in inflammatory and cardiovascular diseases. frontiersin.org A screening of thieno[2,3-b]pyridines against a panel of 168 GPCRs identified one compound as an agonist for GPR35 with an EC₅₀ of 7.5 µM. nih.gov Molecular modeling studies have shown plausible binding of these compounds to GPR35. nih.gov

Inhibition of Tyrosyl DNA Phosphodiesterase I (TDP1)

Tyrosyl DNA phosphodiesterase I (TDP1) is a DNA repair enzyme that has been identified as a target for enhancing the efficacy of certain anticancer drugs. nih.govnih.govrsc.org Several studies have reported thieno[2,3-b]pyridine derivatives as inhibitors of TDP1. nih.govresearchgate.netnih.govrsc.orgworktribe.com One derivative, 9d , exhibited a potent IC₅₀ value of 0.5 µM against TDP1. worktribe.com The inhibition of TDP1 by these compounds is being explored as a strategy to chemosensitize cancer cells to topoisomerase I inhibitors like topotecan. nih.govnih.gov

Inhibition of Phospholipase C-δ1

Phospholipase C (PLC) enzymes are involved in signal transduction pathways that regulate cell growth and differentiation. The thieno[2,3-b]pyridine class of compounds was initially discovered through virtual screening as potential inhibitors of PLC isoforms. researchgate.netnih.gov While direct enzymatic inhibition data for PLC-δ1 is limited in the provided sources, the similar cellular effects observed between thieno[2,3-b]pyridine treatment and PLC-δ1/3 gene knockdown in breast cancer cells suggest an interaction with this pathway. researchgate.netnih.gov Molecular modeling studies also support the binding of these derivatives to the PLC-δ1 binding pocket. mdpi.com

Modulation of Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5 NAM)

Metabotropic glutamate receptor subtype 5 (mGlu5) is a GPCR that plays a role in various central nervous system functions. researchgate.net this compound-5-carboxamides have been identified as novel negative allosteric modulators (NAMs) of mGlu5. acs.orgnih.govconsensus.app Compounds such as VU6031545 and VU6024945 have been developed from this scaffold, demonstrating high potency and brain penetration. researchgate.netacs.orgnih.gov For instance, compound 13 , a 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamide, showed a human mGlu5 IC₅₀ of 110 nM. acs.org

Acetylcholinesterase Inhibitory Activity

Acetylcholinesterase (AChE) is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for Alzheimer's disease. researchgate.net Spiro[chromeno[4,3-b]thieno[3,2-e]pyridine]-7-amine tacrine (B349632) hybrids have been synthesized and evaluated for their AChE inhibitory activity. researchgate.net Additionally, other thieno[2,3-b]pyridine amine derivatives have shown inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, with IC₅₀ values in the micromolar range. nih.gov Preliminary in silico experiments also suggest that some novel polyheterocyclic ensembles derived from 3-aminothieno[2,3-b]pyridine-2-carboxamides could be promising candidates as AChE inhibitors. acs.org

Investigation of Interaction with Tubulin Colchicine (B1669291) Binding Site

Tubulin is a critical component of the cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer drugs. nih.govmdpi.com Thieno[2,3-b]pyridine derivatives have been shown to interact with the colchicine binding site of tubulin. nih.govresearchgate.netnih.govmdpi.com For example, 2-(alkoxycarbonyl)-3-anilinobenzo[b]thiophenes and their bioisosteric thieno[2,3-b]pyridine analogues potently inhibit tubulin polymerization. nih.gov Compound 4i , a benzo[b]thiophene, and its thieno[2,3-b]pyridine analogue 4n demonstrated significant antiproliferative activity by interfering with microtubule assembly. nih.gov Docking studies have consistently predicted that thieno[2,3-b]pyridines bind to the colchicine site. nih.govmdpi.com

Interactive Table: Diverse Biological Targets of this compound Derivatives

Biological TargetType of ActivityKey Findings
GPR35AgonistOne compound identified with an EC₅₀ of 7.5 µM. nih.gov
TDP1InhibitorCompound 9d showed an IC₅₀ of 0.5 µM. worktribe.com
mGlu5Negative Allosteric ModulatorCompound 13 had an IC₅₀ of 110 nM. acs.org
AcetylcholinesteraseInhibitorThieno[2,3-b]pyridine amine derivatives showed micromolar IC₅₀ values. nih.gov
TubulinInteraction with Colchicine SiteDerivatives inhibit tubulin polymerization. nih.gov

Targeting of Copper-Trafficking Antioxidant 1 Protein (ATOX1)

The copper-trafficking antioxidant 1 protein (ATOX1) has been identified as a molecular target for thienopyridine derivatives, particularly in the context of cancer therapy where its inhibition can lead to reduced cancer cell proliferation. nih.govmdpi.comresearchgate.net While much of the detailed research has focused on the thieno[2,3-b]pyridine isomer, the findings highlight the potential of the broader thienopyridine class.

Docking studies have been employed to understand the interaction between these compounds and ATOX1. nih.gov For instance, certain thieno[2,3-b]pyridine derivatives are predicted to bind near the copper-coordinating cysteine residues (Cys12 and Cys15) at the protein's interface, thereby inhibiting the transfer of copper ions. nih.gov Other derivatives of the same scaffold show different binding poses, suggesting that the substitution pattern significantly influences the interaction. nih.gov A specific compound, DC_AC50, which incorporates a thieno[3,2-e]pyridine core, has been identified as a dual inhibitor of the copper chaperones ATOX1 and CCS, binding to them with Kd values of approximately 6.8 μM and 8.2 μM, respectively. chemicalbook.com This inhibition of copper trafficking disrupts cellular copper transport and induces oxidative stress, which disproportionately affects cancer cells and inhibits their proliferation. chemicalbook.com These findings underscore the therapeutic strategy of targeting copper chaperones in cancer treatment. google.com

Inhibition of Hepatic Gluconeogenesis (e.g., PEPCK, G6Pase)

The inhibition of hepatic gluconeogenesis is a key strategy in the management of type 2 diabetes mellitus (T2DM). researchgate.netnih.govnottingham.ac.uk Research has identified thieno[2,3-b]pyridine derivatives as inhibitors of this pathway. researchgate.netnih.govnottingham.ac.uk A hit compound, DMT, featuring a thienopyridine core, was discovered to inhibit hepatic glucose production with an IC₅₀ value of 33.8 μM. researchgate.netnih.govnottingham.ac.uk

Further studies on this scaffold led to the development of analogues with improved potency. The mechanism of action for one such potent derivative, compound 8e , was found to involve the reduction of mRNA transcription levels of key gluconeogenic enzymes, including glucose-6-phosphatase (G6Pase) and hepatic phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.govnottingham.ac.uk This compound, along with another potent analogue, 9d , demonstrated significant inhibition of hepatic glucose production. nih.govnottingham.ac.uk Another derivative, a pyridothienopyrimidine known as DMT, was also found to suppress hepatic glucose production by reducing the mRNA levels of these gluconeogenic genes. researchgate.net

CompoundTarget/AssayActivity (IC₅₀)
DMTHepatic Glucose Production Inhibition33.8 μM
8eHepatic Glucose Production Inhibition16.8 μM
9dHepatic Glucose Production Inhibition12.3 μM

Neuroprotective Activity Investigations

This compound derivatives have been investigated for their potential as neuroprotective agents, with possible applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's. ontosight.ai The synthesis of this compound systems has been explored in the context of creating analogues of kynurenic acid (KYNA), a compound known for its neuroprotective effects. mdpi.com One synthetic route involves the use of diethyl acetylenedicarboxylate (B1228247) (DEAD) to produce a thieno analogue of a δ-carboline derivative, highlighting a pathway to novel neuroprotective compounds. mdpi.com The this compound scaffold is also a core component of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu₅), which are being explored for conditions like Levodopa-induced dyskinesia and pain. nih.gov

Antimicrobial and Antiviral Activity Assessments

The thienopyridine scaffold is a versatile pharmacophore that has demonstrated a broad spectrum of antimicrobial and antiviral activities. ontosight.ai

Antimicrobial Activity: Derivatives of this compound and its isomers have shown notable antibacterial and antifungal properties. ekb.egjapsonline.com Studies on thieno[2,3-b]pyridines have revealed promising activity against both Gram-positive and Gram-negative bacteria. japsonline.com Specifically, some pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines exhibit moderate antibacterial effects against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com Thieno[3,2-c]pyridine-hydrazide-hydrazone derivatives have also been synthesized and tested, with some compounds showing excellent antibacterial activity. wisdomlib.org Fused heterocyclic systems like thieno[3,2-d]pyrimidines have also been explored, demonstrating a range of antimicrobial activities. researchgate.net

Antiviral Activity: The antiviral potential of thienopyridines has been documented, with some derivatives showing activity against various viruses. google.com A study on new thieno[2,3-b]pyridine derivatives demonstrated their ability to effectively reduce the replication of Mayaro virus (MAYV), an alphavirus, in vitro at non-toxic concentrations. nih.govconicet.gov.ar One of the tested molecules showed a strong anti-MAYV effect in the early stages of viral replication and also impacted virus morphogenesis in the later stages. nih.govconicet.gov.ar Furthermore, the design of new scaffolds based on the thieno[2,3-b]pyridine core has been pursued to develop prototypes with potential anti-Herpes Simplex Virus-1 (HSV-1) activity. semanticscholar.org Separately, structural optimizations of thieno[3,2-b]pyrrole derivatives have been conducted to develop inhibitors of the Chikungunya virus (CHIKV), another re-emerging alphavirus. researchgate.net

Anti-inflammatory Potential

This compound derivatives are recognized for their anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases. ontosight.aiontosight.ai The anti-inflammatory effects of the related thieno[2,3-b]pyridine isomer have been evaluated in various models. nih.govnih.gov

One study focused on 6-aryl-3-amino-thieno[2,3-b]pyridine analogues and found that they could potently inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov This research identified compounds 1f and 1o as particularly potent inhibitors of NO production. nih.gov Another study described the design of novel thieno[2,3-b]pyridine and thieno[2,3-b:5,4-c']dipyridine derivatives that showed potent anti-inflammatory effects in an adjuvant arthritis rat model. nih.gov These compounds were designed by modifying the quinoline (B57606) template of a known disease-modifying antirheumatic drug (DMARD). nih.gov

CompoundTarget/AssayActivity (IC₅₀)
1fNitric Oxide (NO) Production Inhibition3.30 μM
1oNitric Oxide (NO) Production Inhibition3.24 μM

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the core scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for different biological targets.

Influence of Substituents on Biological Activity (e.g., at C-2, C-6, C-7 positions)

SAR studies have provided valuable insights into how modifications at different positions of the thienopyridine ring system influence biological outcomes. researchgate.netd-nb.infomdpi.com

C-2 Position: For thieno[2,3-b]pyridine derivatives designed as FOXM1 inhibitors, SAR studies revealed that a phenylacetamide moiety at the C-2 position was critical. mdpi.com Specifically, only compounds bearing a cyano (-CN) group on this phenyl ring demonstrated the desired inhibitory activity, regardless of the halogen substituent at another position. mdpi.com

C-6 Position: In the context of anti-inflammatory 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives, the nature of the aryl group at the C-6 position significantly impacts activity. The most potent inhibitors of nitric oxide production were identified through variations at this position. nih.gov

C-7 Position: For this compound-based inhibitors of c-Met and VEGFR2 tyrosine kinases, functionalization at the C-7 position was achieved through copper or palladium-catalyzed coupling reactions. researchgate.net This allowed for the introduction of various fluorinated and methoxylated di(hetero)arylethers and di(hetero)arylamines, which were crucial for kinase inhibitory activity. researchgate.net In a different series of this compound-5-carboxamides developed as mGlu₅ negative allosteric modulators, substitutions on the this compound ring itself, including at the 7-position with an alkoxy group, were explored to modulate potency and pharmacokinetic properties. nih.gov

These studies highlight that small changes to the substituents at the C-2, C-6, and C-7 positions can lead to significant differences in biological activity, guiding the rational design of new therapeutic agents. researchgate.netmdpi.com

Electronic and Steric Effects of Substituents on Activity

The biological activity of this compound derivatives is profoundly influenced by the electronic and steric properties of their substituents.

Electronic Effects: The addition of electron-donating or electron-withdrawing groups to the this compound scaffold can modulate the electron density of the ring system and influence interactions with biological targets. For example, in a series of 4-(phenylamino)thieno[2,3-b]pyridines, electron-donating substituents on the phenyl ring were found to enhance the planarity of the molecule by promoting delocalization of the nitrogen lone pair into the thienopyridine ring. d-nb.info Conversely, electron-withdrawing groups tended to pull the nitrogen lone pair towards the phenyl ring, resulting in a less planar conformation. d-nb.info This modulation of molecular planarity can directly impact binding affinity to target proteins. In another study on 2-phenylimidazo[1,2-a]pyrazine-3(7H)-ones, a related heterocyclic system, an increase in the electron-withdrawing property of substituents led to a bathochromic shift in fluorescence spectra, indicating altered electronic properties. researchgate.net

Steric Effects: The size and spatial arrangement of substituents play a critical role in determining the biological activity of this compound derivatives. Steric hindrance can either be detrimental or, in some cases, beneficial to activity. For instance, in the synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines, steric hindrance from ortho-substituents on the pendant phenyl ring led to slightly lower reaction yields compared to para-substituted analogs. tandfonline.com However, in a different reaction, ortho-substituted diphenyl diselenides reacted more smoothly and reduced reaction times compared to their para-substituted counterparts. tandfonline.com In the context of biological activity, steric bulk can prevent a molecule from fitting into a compact binding site. Conversely, a bulky group might enhance selectivity by preventing binding to off-target proteins with smaller binding pockets.

The following table summarizes the effects of various substituents on the activity of this compound derivatives based on published research findings.

Compound Series Substituent Position Effect Observed Outcome Reference
4-(Phenylamino)thieno[2,3-b]pyridinesElectron-donating groupsPhenyl ringIncreased planarityEnhanced delocalization of nitrogen lone-pair d-nb.info
4-(Phenylamino)thieno[2,3-b]pyridinesElectron-withdrawing groups (e.g., -NO2)Phenyl ringDecreased planarityAttraction of nitrogen lone-pair to the phenyl ring d-nb.info
2-Aryl-(3-organoselanyl)thieno[2,3-b]pyridineso-tolyl, o-chloro-phenylPendant phenyl ringSteric hindranceSlightly lower reaction yields tandfonline.com
N-Phenylthieno[2,3-b]pyridine-2-carboxamides-CN, -NO2, -CF3, -CH3Phenyl ring, position 2Electronic and steric modulationVaried FOXM1-inhibitory activity mdpi.com

Optimizing Pharmacological Profiles through Structural Modifications

The optimization of the pharmacological profiles of this compound derivatives is a key objective in medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. This is typically achieved through systematic structural modifications.

A common strategy involves the introduction of various substituents at different positions of the this compound core to probe the structure-activity relationship (SAR). For example, the synthesis of a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives with different electron-withdrawing and electron-donating substituents on the phenyl ring was undertaken to study their effects on FOXM1-inhibitory activity. mdpi.com Similarly, the development of thieno[2,3-b]pyridine-based c-Src inhibitors started from a hit identified in a high-throughput screening campaign, and subsequent structural analogs were designed and synthesized to improve enzymatic and cellular inhibition. nih.gov

Another approach is the use of a scaffold hopping strategy, where the core structure is modified while retaining key pharmacophoric features. This was employed in the design of novel thieno[3,2-b]pyridinone derivatives as anti-tuberculosis agents targeting the enoyl-acyl carrier protein reductase (InhA). nih.gov This strategy led to the identification of compounds with potent anti-mycobacterial activity. nih.gov

Furthermore, improving physicochemical properties, such as aqueous solubility, is crucial for clinical application. One of the main challenges with thieno[2,3-b]pyridines is their low water solubility, and strategies to address this include the attachment of alkylamino side chains. acs.orgresearchgate.net

The table below provides examples of structural modifications and their impact on the pharmacological profiles of this compound derivatives.

Original Scaffold/Hit Modification Strategy Target Outcome Reference
3-Amino-thieno[2,3-b]pyridineDesign and synthesis of structural analogsc-SrcNew ligands with efficient enzymatic and c-Src inhibition nih.gov
Thieno[3,2-b]pyridinoneScaffold hoppingEnoyl-ACP reductase (InhA)Identification of potent anti-mycobacterial agents nih.gov
4-Phenylthieno[2,3-b]pyridinesAttachment of alkylamino side chainsPlasmodium falciparum GSK-3 (PfGSK-3)Improved antiplasmodial activity and aqueous solubility acs.org
Thieno[2,3-b]pyridinesIntroduction of various substituentsForkhead Box M1 (FOXM1)Modulation of inhibitory activity mdpi.com

Methodological Approaches in Biological Evaluation

The biological evaluation of this compound derivatives involves a range of in vitro and in vivo assays to determine their efficacy and mechanism of action. These methods are essential for identifying promising lead compounds for further development.

High-Throughput Screening (HTS) Techniques

High-throughput screening (HTS) is a crucial tool in modern drug discovery that allows for the rapid testing of large numbers of compounds against a specific biological target. bmglabtech.com This automated process is particularly useful for identifying initial "hits" from large compound libraries. bmglabtech.com For this compound derivatives, HTS campaigns have been instrumental in discovering novel inhibitors for various targets. For instance, a 3-amino-thieno[2,3-b]pyridine was discovered as a c-Src inhibitor through an HTS campaign. nih.gov Similarly, virtual high-throughput screening (vHTS) has been used to identify thieno[2,3-b]pyridines as potential inhibitors of phospholipase C-γ2 (PLC-γ2), an anticancer target. researchgate.netmdpi.com HTS assays are often based on fluorescence, luminescence, or colorimetric readouts and are designed for miniaturization and automation. bmglabtech.comjapsonline.comsci-hub.se

Biochemical Assay Development and Application

Biochemical assays are fundamental for characterizing the interaction of this compound derivatives with their purified molecular targets, such as enzymes or receptors. These assays measure the direct effect of a compound on the target's activity, for example, by quantifying the inhibition of an enzyme's catalytic function.

The development of a biochemical assay involves establishing a reliable method to measure the target's activity in vitro. For instance, in the evaluation of thieno[2,3-b]pyridines as c-Src inhibitors, an enzymatic inhibition assay was used to quantify the compounds' potency against the purified enzyme. nih.gov Similarly, for the evaluation of thieno[3,2-b]pyridinone derivatives targeting InhA, an InhA inhibition assay was employed to confirm the target engagement. nih.gov The data from these assays, typically expressed as an IC50 value (the concentration of inhibitor required to reduce the enzyme's activity by 50%), are crucial for understanding the SAR and for optimizing the lead compounds.

Examples of biochemical assays used for this compound derivatives include:

Enzyme Inhibition Assays: Used to determine the potency of inhibitors against targets like c-Src, Pim-1 kinase, and InhA. nih.govnih.govacs.org

Receptor Binding Assays: To measure the affinity of compounds for specific receptors, such as adenosine receptors. nih.gov

Phenotypic Cell-Based Assays

Phenotypic cell-based assays assess the effects of compounds on whole cells, providing insights into their biological activity in a more complex physiological context. sci-hub.se These assays measure a cellular phenotype, such as cell proliferation, apoptosis, or changes in cell morphology.

For this compound derivatives, a variety of cell-based assays have been used to evaluate their anticancer potential. For example, the MTT assay is commonly used to determine the cytotoxic effects of these compounds on various cancer cell lines, including those from breast, prostate, and cervical cancers. mdpi.comresearchgate.netnih.gov Flow cytometry is another powerful technique used to analyze the cell cycle and quantify apoptosis in cells treated with this compound derivatives. nih.gov Studies have shown that some of these compounds can induce G2/M cell cycle arrest and promote apoptosis in cancer cells. nih.gov

The following table highlights some of the phenotypic cell-based assays applied to the study of this compound derivatives.

Assay Type Purpose Cell Lines Used Observed Effects Reference
MTT AssayTo assess cell viability and cytotoxicityMDA-MB-231 (breast cancer), DU-145 (prostate cancer), HeLa, SiHa (cervical cancer)Dose- and time-dependent cytotoxicity mdpi.comresearchgate.net
Flow Cytometry (Cell Cycle Analysis)To determine the effect on cell cycle progressionPC3 (prostate cancer)G2/M phase arrest nih.gov
Flow Cytometry (Apoptosis Assay)To quantify programmed cell deathPC3 (prostate cancer), HeLa, SiHa (cervical cancer)Induction of apoptosis mdpi.comnih.gov
Wound Healing/Migration AssayTo evaluate the effect on cell motilityProstate cancer cellsInhibition of cancer cell motility nih.gov

Assay Standardization and Resistance Profiling for Biological Activity Data Reliability

To ensure the reliability and comparability of biological activity data for this compound derivatives, rigorous assay standardization is crucial. Discrepancies in reported activities can often be attributed to variations in experimental conditions. Standardization involves establishing and adhering to consistent protocols, such as maintaining a constant pH (e.g., 7.4) and temperature (e.g., 37°C) when determining metrics like the Minimum Inhibitory Concentration (MIC). The use of well-defined assays is fundamental in evaluating the therapeutic potential of these compounds. For instance, a quantitative high-throughput screen (qHTS) utilizing a firefly luciferase assay system has been employed to identify activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2) among libraries containing thieno[3,2-b]pyrrole[3,2-d]pyridazinone derivatives. nih.gov For assessing antitumor efficacy, the sulforhodamine B assay is a common method used to measure drug-induced cytotoxicity and growth inhibition in cancer cell lines.

Resistance profiling is another critical strategy for validating biological activity data and understanding the mechanism of action. This involves testing derivatives against a panel of multidrug-resistant (MDR) strains or cell lines with known resistance mutations. This approach helps to distinguish between broad-spectrum activity and strain-specific effects, providing deeper insights into the compound's molecular target and potential resistance pathways.

For example, in a study on related thieno[2,3-b]pyridine inhibitors of the Hepatitis C Virus (HCV), compounds were tested against a panel of replicons with mutations in various viral proteins (NS3/4A, NS4B, NS5A, and NS5B). ingentaconnect.com This resistance profiling revealed that the thieno[2,3-b]pyridine scaffold's interactions were mediated by specific amino acid residues in the NS4B protein. ingentaconnect.com Such structure-resistance relationship studies are invaluable for guiding the development of new inhibitors with a higher barrier to resistance. ingentaconnect.com Similarly, for antitubercular thieno[3,2-b]pyridinone derivatives, the checkerboard 2D-MIC assay has been used to investigate interactions with other agents and probe the mechanism of action, revealing a potential perturbation of iron homeostasis. researchgate.net

Assay TypePurposeApplication Example for Thienopyridines
Minimum Inhibitory Concentration (MIC) Determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.Used to evaluate antibacterial and antifungal activity under standardized conditions. arabjchem.org
Quantitative High-Throughput Screening (qHTS) Rapidly assesses the biological or biochemical activity of a large number of compounds.Identification of thieno[3,2-b]pyrrole[3,2-d]pyridazinone derivatives as PKM2 activators. nih.gov
Sulforhodamine B (SRB) Assay Measures drug-induced cytotoxicity and cell proliferation in cancer cell lines.Assessment of the antitumor efficacy of this compound derivatives.
Resistance Profiling Evaluates compound efficacy against drug-resistant strains to understand mechanism and resistance potential.Testing thieno[2,3-b]pyridine HCV inhibitors against a panel of resistant replicons to identify the NS4B target. ingentaconnect.com
Checkerboard 2D-MIC Assay Investigates synergistic, additive, or antagonistic interactions between two compounds.Used to probe the mechanism of action of antitubercular thieno[3,2-b]pyridinone derivatives. researchgate.net

Strategies for Improving Aqueous Solubility (e.g., Cyclodextrin (B1172386) Complexation, Morpholine (B109124) Moiety Incorporation)

A significant challenge in the development of this compound derivatives as therapeutic agents is their characteristically low aqueous solubility. mdpi.com This poor solubility is often attributed to the high planarity of the fused ring system, which promotes strong intermolecular π-stacking interactions and leads to high crystal packing energy. mdpi.com To overcome this limitation and improve bioavailability, several chemical and formulation strategies have been explored.

One effective chemical modification strategy involves the incorporation of highly polar, water-solubilizing moieties into the thienopyridine scaffold. A notable example is the introduction of a morpholine group. In a study on related thieno[2,3-b]pyridines, replacing the thiophene sulfur with a nitrogen atom to create a 1H-pyrrolo[2,3-b]pyridine core and attaching a morpholine moiety resulted in a dramatic increase in water solubility by three orders of magnitude (from 1.2 µg/mL to 1.3 mg/mL). mdpi.com While this particular modification led to a decrease in anticancer activity, it demonstrated the powerful effect of this solubilization strategy. mdpi.com

Another widely used approach is formulation with cyclodextrins. google.com Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming water-soluble inclusion complexes. google.comnih.gov This technique has been successfully applied to thienopyridine derivatives. For instance, to enable mouse pharmacokinetic studies, a poorly soluble thieno[2,3-b]pyridine was solubilized using hydroxypropyl-β-cyclodextrin (HP-β-CD), which highlighted that water solubility was the dose-limiting factor in animal studies. mdpi.com

Other innovative strategies include the use of polymer matrices and the synthesis of prodrugs. Loading a potent thieno[2,3-b]pyridine derivative into a cholesteryl-poly(allylamine) polymer matrix has been shown to effectively solubilize the compound and increase its potency against pancreatic cancer cells. mdpi.com Additionally, a prodrug-like approach involves adding bulky, cleavable groups (such as esters and carbonates) to the thienopyridine structure. This strategy aims to disrupt the planar structure and decrease crystal packing energy, thereby increasing solubility and potentially improving the intracellular concentration of the active compound. mdpi.com

StrategyMechanismExampleOutcome
Moiety Incorporation Covalently attaching a polar functional group to the core structure increases overall polarity.Incorporation of a morpholine moiety into a related pyrrolo[2,3-b]pyridine scaffold. mdpi.comAqueous solubility increased from 1.2 µg/mL to 1.3 mg/mL. mdpi.com
Cyclodextrin Complexation Encapsulation of the hydrophobic thienopyridine molecule within the cyclodextrin cavity. nih.govUse of hydroxypropyl-β-cyclodextrin (HP-β-CD) to solubilize a thieno[2,3-b]pyridine for in vivo studies. mdpi.comEnabled pharmacokinetic profiling by overcoming poor aqueous solubility. mdpi.com
Polymer Matrix Formulation Loading the drug into a water-soluble polymer matrix.A thieno[2,3-b]pyridine derivative was loaded into a cholesteryl-poly(allylamine) polymer. mdpi.comResulted in water solubilization and a five-fold increase in potency. mdpi.com
Prodrug Approach Addition of bulky, cleavable groups to disrupt crystal packing. mdpi.comIncorporating ester and carbonate functional groups onto a thieno[2,3-b]pyridine scaffold. mdpi.comAimed to increase solubility by reducing crystal packing energy. mdpi.com

Materials Science Applications of Thieno 3,2 B Pyridine

Development of Organic Semiconductors

Thieno[3,2-b]pyridine and its derivatives are promising candidates for organic semiconductor materials. chemshuttle.combohrium.com The inherent properties of the this compound core, such as its planarity and potential for extended π-conjugation, are desirable for efficient charge transport. researchgate.netrsc.org While the parent compound itself may have limitations due to the pyridine (B92270) nitrogen interrupting extended π-conjugation, its derivatives have shown significant promise. For instance, polymers incorporating thieno[3,2-b]thiophene (B52689), a related and highly conjugated isomer, have been widely used in the design of high-performance electronic materials. pkusz.edu.cn

Research has demonstrated that modifying the this compound structure can lead to materials with favorable semiconducting properties. For example, the introduction of various functional groups allows for the tuning of electronic properties and molecular packing in the solid state, which are crucial for charge carrier mobility. researchgate.netrsc.org Computational studies have also been employed to understand the structure-property relationships in polymers containing thieno[3,2-b]thiophene and related structures, providing insights for the in-silico design of new organic semiconductors. bohrium.com

Semiconducting Properties of this compound-based Polymers

Polymer/Building BlockKey FeatureObserved PropertyReference
PTTPY-DPPHydrogen-bonded pyridine-thieno[3,2-b]thiophene-pyridine building block (TTPY)p-type field-effect mobility of 0.17 cm² V⁻¹ s⁻¹ researchgate.netrsc.org
PTTPY-BDT:Y6Hydrogen-bonded pyridine-thieno[3,2-b]thiophene-pyridine building block (TTPY)Power conversion efficiency of 10.8% in polymer solar cells researchgate.netrsc.org
Polymers with fluorinated thiophene (B33073) and pyridine flanked diketopyrrolopyrrole"Weak donor-strong acceptor" strategyUnipolar n-channel OFETs with electron mobility of 2.45 cm² V⁻¹ s⁻¹ researchgate.net

Synthesis of Electron-Deficient Building Blocks for Conjugated Polymers

The electron-deficient character of the pyridine ring in this compound makes it a valuable component for creating electron-deficient building blocks for conjugated polymers. researchgate.netrsc.org In the "donor-acceptor" (D-A) polymer design strategy, combining electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its band gap and optoelectronic properties. researchgate.net

The pyridine moiety in this compound-based structures contributes to lowering the LUMO energy level of the resulting polymers. pkusz.edu.cn This is a crucial aspect in the development of n-type and ambipolar organic semiconductors, which are essential for the fabrication of complementary logic circuits. For example, pyridine-flanked diketopyrrolopyrrole has been utilized as a strong acceptor unit in the synthesis of unipolar n-type conjugated polymers. researchgate.net Furthermore, the incorporation of electron-deficient pyridine groups has been shown to lead to a contraction of the band gap in polymers. pkusz.edu.cn

Engineering of π-Extended Aromatic-Quinoidal Polymers for Optoelectronic Applications

A key strategy for developing high-performance organic electronic materials is the extension of the π-conjugated system. This compound and its isomers serve as excellent platforms for engineering π-extended aromatic-quinoidal polymers. researchgate.net The introduction of quinoidal character into a conjugated polymer backbone is an effective method for reducing the bandgap. acs.org

Researchers have designed and synthesized quinoidal conjugated polymers based on thieno[3,2-b]thiophene-flanked para-azaquinodimethane (p-AQM). bohrium.comresearchgate.net This design strategy aims to create polymers with low optical band gaps, high photothermal conversion efficiencies, and good charge transport properties, making them suitable for applications in organic electronics and bio-related fields. researchgate.net For instance, polymers incorporating thienoquinoids have demonstrated significantly small bandgaps and ambipolar charge transport characteristics. acs.org The extension of the π-system through the inclusion of additional aromatic units, such as thiophene, can be used to modulate the band gap of the resulting polymers. researchgate.net

Supramolecular Chemistry and Multimetallic Systems

The nitrogen atom in the pyridine ring of this compound and its isomers provides a coordination site for metal ions, making these compounds valuable ligands in supramolecular chemistry and for the construction of multimetallic systems. rsc.orgrsc.orgnih.gov

Bridging Ligands for Metal-Metal Communication

This compound-based structures can act as bridging ligands, connecting two or more metal centers. rsc.orgrsc.orgnih.gov The electronic properties of the bridging ligand play a crucial role in mediating communication between the metal centers, which can influence the electrochemical and photophysical properties of the resulting multimetallic complex. For example, a bidentate bridging ligand based on a thieno[3,4-b]pyrazine (B1257052) core, an isomer of this compound, has been shown to facilitate effective metal-metal communication in bimetallic ruthenium(II) complexes. rsc.orgrsc.orgnih.gov The separation of the two Ru(III)/Ru(II) redox couples in the bimetallic complex indicated a higher degree of metal-metal communication compared to classical polypyridyl analogues. rsc.orgrsc.orgnih.gov

Applications in Light Harvesting, Energy Conversion, Sensing, and Photocatalysis

Multimetallic systems assembled using this compound-based bridging ligands have potential applications in a variety of fields that rely on light- and redox-induced processes. rsc.org These applications include:

Light Harvesting: The ability to absorb light and transfer energy between metal centers is fundamental to artificial photosynthetic systems.

Energy Conversion: These systems can be designed to convert light energy into chemical or electrical energy, for example, in dye-sensitized solar cells (DSSCs) or photocatalytic systems. polyu.edu.hkacs.orgbohrium.com

Sensing: Changes in the spectroscopic or electrochemical properties of the multimetallic complexes upon binding to an analyte can be used for sensing applications.

Photocatalysis: The excited states of these complexes can be harnessed to drive chemical reactions. For instance, thieno[3,2-b]thiophene-based photosensitizers have been investigated for photocatalytic hydrogen production. polyu.edu.hk

Fine-Tuning Material Properties (e.g., Absorption Bands)

A significant advantage of using this compound and its derivatives in materials science is the ability to fine-tune their properties through chemical modification. pkusz.edu.cnresearchgate.net By introducing different substituents to the this compound core, researchers can systematically alter the electronic and optical properties of the resulting materials, including their absorption bands. researchgate.net

For example, the introduction of electron-donating or electron-withdrawing groups can shift the HOMO and LUMO energy levels, thereby changing the energy of the intramolecular charge transfer (ICT) and modifying the absorption spectrum. pkusz.edu.cn This tunability is crucial for tailoring materials to specific applications. In the context of organic solar cells, the absorption spectrum of the donor material needs to be complementary to that of the acceptor material to maximize light harvesting. Similarly, for electrochromic materials, the ability to tune the color of the material in its different redox states is essential. pkusz.edu.cn Studies have shown that both steric and electronic factors of the side groups on the thieno[3,2-b]thiophene core strongly influence the electrochemical and optical properties of the resulting polymers. pkusz.edu.cn

Effect of Substituents on the Properties of Thieno[3,2-b]thiophene-based Polymers

PolymerSubstituentEffect on PropertyReference
P8Electron-deficient pyridine groupsBand gap contraction (1.66 eV) pkusz.edu.cn
P11Donor-acceptor structurePronounced band gap contraction pkusz.edu.cn
PQ-1Thiophene-flanked p-AQMNarrower band gap compared to thiophene-flanked counterpart researchgate.net
PQ-2More aromatic thiophene unitsBroader band gap compared to PQ-1 researchgate.net

Environmental and Sustainability Aspects of Thieno 3,2 B Pyridine Research

Assessment of Environmental Impact

A comprehensive environmental impact assessment for a chemical compound typically involves evaluating its lifecycle, including its persistence, bioaccumulation, and toxicity (PBT) in various environmental compartments. For the parent compound, thieno[3,2-b]pyridine, specific and detailed experimental data on its environmental fate, such as biodegradation pathways and ecotoxicity, are not extensively documented in publicly available literature. However, insights can be drawn from research on structurally related compounds, such as other thienopyridine isomers and fused sulfur-nitrogen heterocycles, as well as from computational predictions.

Microbial degradation is a primary pathway for the breakdown of organic pollutants in the environment. nih.gov Research on the microbial degradation of related heterocyclic compounds, such as pyridine (B92270), has identified specific bacterial strains and enzymatic pathways capable of cleaving the heterocyclic ring and metabolizing the fragments. For instance, some microbes can utilize fused sulfur heterocycles as a source of essential nutrients like nitrogen and sulfur, which can stimulate their growth and enhance the degradation of other pollutants in a process known as bioremediation. igi-global.com It is plausible that similar microbial degradation pathways could exist for this compound, although specific studies are needed for confirmation.

The toxicity of this compound and its derivatives is another critical aspect of its environmental impact. While comprehensive ecotoxicity data is scarce, some studies have evaluated the toxicity of specific thieno[2,3-b]pyridine (B153569) derivatives, an isomer of the target compound. researchgate.netmdpi.comresearchgate.net These studies, often focused on therapeutic applications, provide some indication of the potential biological effects of this class of compounds. For example, some thieno[2,3-b]pyridine derivatives have been shown to be non-toxic to normal human cells at concentrations where they exhibit activity against cancer cells. mdpi.com However, the impact on aquatic organisms and other non-target species in the environment remains largely uninvestigated. An environmental risk assessment for medicinal products containing thienopyridine derivatives is a regulatory requirement in many jurisdictions, which considers the potential for environmental exposure and effects. europa.euefpia.eu

Mechanochemical degradation studies on thienopyridine-containing drugs have also been conducted to predict their stability and degradation products under oxidative stress. researchgate.netacs.org These studies can provide insights into the potential transformation products of this compound in the environment.

Given the limited direct data, a precautionary approach is warranted when considering the environmental impact of this compound. Further research is essential to determine its biodegradability, potential for bioaccumulation, and toxicity to a range of environmental organisms. This data is crucial for conducting a thorough environmental risk assessment and ensuring the sustainable use of this important heterocyclic scaffold.

Integration of Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including this compound and its derivatives, to minimize environmental impact. ijpsonline.com These efforts focus on the use of greener solvents, catalysts, and energy sources, as well as the development of more atom-economical and efficient reactions.

One of the key areas of progress is the use of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis has emerged as a powerful tool in the synthesis of this compound analogues. nih.govnih.govmdpi.comresearchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. acs.org For instance, a novel one-step, solvent-free synthesis of thieno[2,3-b]pyridine derivatives has been reported using ytterbium(III) triflate as a catalyst under microwave irradiation. nih.gov

The choice of solvent is another critical factor in green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a growing interest in using more environmentally benign solvents such as water and ethanol (B145695). Several synthetic routes to pyridine and its fused derivatives, including thienopyridines, have been successfully developed in aqueous media. ijpsonline.com These methods not only reduce the environmental burden but can also simplify product isolation.

The development and use of efficient and recyclable catalysts is another cornerstone of green chemistry. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost. For the synthesis of thieno[2,3-b]pyridines, a supported tungstovanadophosphoric heteropoly acid has been used as a green and reusable catalyst in solvent-free conditions, achieving excellent product yields. researchgate.net

Furthermore, the principles of atom economy and process efficiency are being addressed through the development of one-pot, multi-component reactions. acs.org These reactions allow for the synthesis of complex molecules like this compound derivatives in a single step from simple starting materials, avoiding the need for isolation and purification of intermediates. This approach reduces solvent usage, energy consumption, and waste generation. For example, a combinatorial synthesis of substituted thieno[3,2-b]pyridines has been achieved through a domino reaction sequence. acs.org

The table below summarizes some of the green chemistry approaches that have been applied to the synthesis of this compound and its isomers.

Green Chemistry PrincipleApplication in Thienopyridine SynthesisResearch Finding
Alternative Energy Sources Microwave-assisted synthesisReduced reaction times from hours to minutes and increased yields. nih.govnih.govacs.org
Safer Solvents Use of water or ethanol as a solventDevelopment of synthetic routes in aqueous media, reducing the need for volatile organic compounds. ijpsonline.com
Catalysis Use of reusable solid acid catalystsA supported heteropoly acid catalyst enabled the efficient synthesis of thieno[2,3-b]pyridines under solvent-free conditions with good reusability. researchgate.net
Atom Economy One-pot, multi-component reactionsDomino reactions have been developed for the combinatorial synthesis of substituted thieno[3,2-b]pyridines, improving efficiency and reducing waste. acs.org

The continuous integration of these and other green chemistry principles into the research and production of this compound and its derivatives is essential for ensuring the long-term sustainability of this important class of compounds.

Future Research Directions and Translational Potential for Thieno 3,2 B Pyridine

Continued Exploration of Biological Activities and Mechanisms

The diverse pharmacological profile of thieno[3,2-b]pyridine derivatives warrants ongoing investigation into their full therapeutic potential. ontosight.aiontosight.ai While significant research has focused on their anticancer and kinase inhibitory properties, preliminary studies have suggested their utility as anti-inflammatory, antimicrobial, and neuroprotective agents. ontosight.aiontosight.ai Future work should systematically screen this compound libraries against a broader range of biological targets to uncover novel therapeutic applications.

Furthermore, a deeper understanding of the structure-activity relationships (SAR) is crucial. For instance, in a series of 4,5,6,7-tetrahydrothis compound (B13993910) derivatives, the nature of the R group was found to significantly influence antifungal activity. mdpi.com Specifically, compounds featuring a 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine scaffold demonstrated enhanced antifungal potency against several fungal strains. mdpi.com Similarly, for antitubercular thieno[3,2-b]pyridinone derivatives, a scaffold hopping strategy led to the identification of compounds with potent activity against Mycobacterium tuberculosis. nih.gov Continued exploration of such structural modifications will be essential for identifying new lead compounds. ontosight.ai

Optimization of Lead Compounds for Clinical Development

A critical aspect of future research will be the optimization of promising lead compounds to enhance their suitability for clinical trials. This involves improving their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties. ontosight.ai

For example, while some this compound-5-carboxamide and 2,3-difluorobenzamide (B105335) analogues showed high potency as mGlu₅ negative allosteric modulators (NAMs), many also displayed high predicted hepatic clearance or plasma protein binding. nih.gov However, two compounds, 19aA and 27cA , were identified with more favorable predicted clearance and plasma fraction unbound in humans, marking them for further DMPK (drug metabolism and pharmacokinetics) profiling. nih.gov Another lead compound, 6c , a thieno[3,2-b]pyridinone derivative targeting InhA in Mycobacterium tuberculosis, demonstrated favorable oral pharmacokinetic properties, including a long half-life of 47.99 hours and good in vivo activity in a mouse model of tuberculosis. nih.gov

The development of "prodrug-like" derivatives is another strategy to improve properties like solubility. mdpi.com While historically, thienopyridines have suffered from poor solubility, creating ester derivatives of alcohol-containing thieno[2,3-b]pyridines has been explored to aid absorption and cell penetration. mdpi.com Future efforts will likely focus on applying similar strategies to promising this compound leads to enhance their drug-like properties. rsc.org

CompoundBiological Target/ActivityKey Optimization Findings
19aA and 27cA mGlu₅ Negative Allosteric ModulatorsModerate predicted hepatic clearance and plasma protein binding in humans. nih.gov
6c Mycobacterium tuberculosis InhA inhibitorFavorable oral pharmacokinetics with a T1/2 of 47.99 h and good in vivo efficacy. nih.gov
'Prodrug-like' thieno[2,3-b]pyridines AnticancerEsterification of parent alcohols to potentially improve absorption and cell penetration. mdpi.com

Elucidation of Molecular Mechanisms for Observed Potencies

A thorough understanding of the molecular mechanisms underlying the potent activities of this compound derivatives is paramount for their rational design and development. While some targets have been identified, the precise interactions and downstream effects often require further investigation.

For instance, the this compound scaffold has been identified as a template for highly selective kinase inhibitors. bohrium.com The weak interaction of the core with the kinase hinge region allows for different binding modes, all while maintaining high selectivity across the kinome. bohrium.comresearchgate.net The compound MU1920 , a selective inhibitor of Haspin kinase, was developed through mapping the chemical space around the central this compound pharmacophore. bohrium.comresearchgate.net However, despite its potency, Haspin inhibition alone was not sufficient to induce a cytotoxic effect in cancer cells, suggesting the need to explore its use in combination therapies or to target other kinases. bohrium.comresearchgate.net

In the context of antitubercular agents, genome sequencing of resistant M. tuberculosis mutants identified the NADH-dependent enoyl-acyl carrier protein reductase (InhA) as the target of compound 6c . nih.gov This finding was further confirmed through in vitro assays against a recombinant M. smegmatis overexpressing Mtb-InhA and direct InhA inhibition assays. nih.gov For antifungal derivatives, transcriptome analysis of compound I-12 suggested that it may inhibit nitrogen metabolism and the proteasome pathway in fungi. mdpi.com Further studies are needed to fully elucidate these mechanisms and identify potential resistance pathways. ontosight.ai

Compound/SeriesObserved Potency/ActivityElucidated Molecular Mechanism
This compound scaffold Selective kinase inhibitionWeak interaction with the kinase hinge allows for diverse, selective binding modes anchored at the back pocket. bohrium.comresearchgate.net
MU1920 Selective Haspin kinase inhibitorActs as an ATP-competitive but not ATP-mimetic inhibitor. bohrium.comresearchgate.net
6c Potent anti-mycobacterial activityDirect inhibition of NADH-dependent enoyl-acyl carrier protein reductase (InhA). nih.gov
I-12 Antifungal activityPotential inhibition of nitrogen metabolism and the proteasome pathway. mdpi.com

Development of Novel Analogues with Improved Physicochemical and Pharmacological Properties

The development of novel analogues through synthetic modifications is a cornerstone of advancing the this compound scaffold. The goal is to improve not only potency but also physicochemical properties like solubility and metabolic stability, which are critical for clinical success.

Structure-activity relationship (SAR) studies have been instrumental in guiding the synthesis of new derivatives. For example, replacing a picolinamide (B142947) core with a this compound core led to a compound with similar potency as an mGlu₅ NAM. acs.org Further modifications, such as substituting a methyl group at the 6-position of the pyridine (B92270) amide, resulted in a 3-fold improvement in potency. acs.org A scaffold-hopping exercise also led to the discovery of potent mGlu₅ NAMs with increased sp³ character, which lacked a metabolically labile pyrimidine (B1678525) group found in earlier compounds. acs.org

In the realm of kinase inhibitors, mapping the chemical space around the central this compound pharmacophore afforded highly selective inhibitors of Haspin kinase, such as MU1920 , which meets the criteria for a quality chemical probe suitable for in vivo applications. nih.gov The synthesis of new 3-(hetero)aryl-2-phenylthieno[3,2-b]pyridines via Suzuki cross-coupling represents a versatile method for creating a library of compounds with potentially interesting biological activities. researchgate.net The development of novel thieno[3,2-b]pyridinone derivatives using a scaffold hopping strategy has also proven successful in identifying potent anti-mycobacterial agents. nih.gov

Synthetic StrategyParent Scaffold/CompoundResulting Analogue/Improvement
Core Replacement & SARPicolinamide-based mGlu₅ NAM19aB (this compound core) with similar potency (hmGlu₅ IC₅₀ = 61 nM). acs.org
Scaffold HoppingmGlu₅ NAM with pyrimidineAnalogues 14 and 15 with increased sp³ character and lacking the labile pyrimidine. acs.org
Chemical Space MappingThis compound coreMU1920 , a highly selective Haspin kinase inhibitor. nih.gov
Scaffold HoppingAntitubercular agentsNovel thieno[3,2-b]pyridinone derivatives with potent activity (MIC ≤ 1 μg/mL). nih.gov

Expansion into New Therapeutic and Materials Science Applications

The versatility of the this compound scaffold suggests its potential extends beyond the currently explored therapeutic areas. Future research should consider its application in other diseases and even in the field of materials science.

The discovery of potent antifungal activity in 4,5,6,7-tetrahydrothis compound derivatives opens a new avenue for the development of novel fungicides. mdpi.com This is particularly important given the rise of drug-resistant fungal infections. The unique structural framework of these compounds warrants further in-depth investigation to develop new and highly efficient fungicides. mdpi.com

The fluorescent properties of some tetracyclic this compound derivatives suggest potential applications in materials science, for example, as components in organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging. nih.gov The interaction of these fluorescent derivatives with DNA and liposomes has been studied, indicating their potential as drug delivery vehicles or diagnostic tools. nih.gov The ability of compound 2 to locate in the hydrophobic region of the lipid bilayer could be exploited for the delivery of other hydrophobic drugs. nih.gov Further research into the photophysical properties of this compound derivatives could unlock novel applications in this domain.

Q & A

Basic Questions

What are the common synthetic routes for Thieno[3,2-b]pyridine derivatives, and how do reaction conditions influence regioselectivity?

This compound derivatives are synthesized via cyclization, cross-coupling, and functionalization strategies. Key methods include:

  • Formic acid-mediated cyclization : Heating 3-amino-4-cyano-2-thiophenecarboxamides in formic acid yields thieno[3,2-d]pyrimidin-4-ones .
  • Thorpe-Ziegler reaction : Intramolecular cyclization of 3-cyanopyridine-2-thione derivatives produces 3-amino-2-(organylsulfinyl)thieno[2,3-b]pyridines with high regioselectivity .
  • Metal-catalyzed couplings : Copper (C-O) or palladium (C-N) couplings using 7-bromothis compound enable functionalization at the 7-position with phenols or anilines .

Methodological Insight : Optimize regioselectivity by varying catalysts (e.g., CuI for C-O vs. Pd(PPh₃)₄ for C-N bonds) and substituent positioning (meta/para vs. ortho) .

Which analytical techniques are critical for characterizing this compound derivatives?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with DEPT and 2D NMR resolving complex substituent effects (e.g., coupling patterns in di(hetero)arylamines) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas, particularly for nitro or cyano-substituted derivatives .
  • Cyclic Voltammetry (CV) : Measures oxidation potentials to assess redox behavior, critical for antioxidant activity studies .

Best Practice : Combine NMR with elemental analysis to verify purity and avoid misassignment of aromatic protons in fused-ring systems .

Advanced Research Questions

How can electrochemical methods (e.g., CV, DPV) be applied to evaluate the antioxidant activity of this compound derivatives?

Electrochemical techniques quantify radical scavenging and redox properties:

  • Radical Scavenging Activity (RSA) : Use DPPH assays to measure hydrogen-donating capacity. Para-amino-substituted derivatives exhibit RSA >90% at 100 μM .
  • Redox Potential Analysis : Lower oxidation potentials (e.g., 0.45 V vs. SCE) correlate with higher antioxidant efficacy, as seen in di(hetero)arylamines with electron-donating methoxy groups .
  • Lipid Peroxidation Inhibition : Assess via β-carotene bleaching assays; meta-methoxy derivatives show EC₅₀ values lower than Trolox (1.2 μM vs. 1.5 μM) .

Data Interpretation : Cross-validate electrochemical results with biochemical assays (e.g., TBARS for lipid oxidation) to resolve discrepancies in activity rankings .

How do structure-activity relationships (SARs) guide the design of this compound derivatives with antitumor activity?

  • Substituent Positioning : Methoxy groups in meta/ortho positions (relative to NH) enhance growth inhibition (GI₅₀ <10 μM) in NCI-H460 lung cancer cells .
  • Electron-Withdrawing Groups : Nitro or chloro substituents at the 7-position increase cytotoxicity by inducing G2/M cell cycle arrest and apoptosis (e.g., 70% apoptosis at GI₅₀) .
  • Hybrid Scaffolds : Di(hetero)arylethers with trifluoromethyl groups improve selectivity for tumor over non-tumor cells (PLP2 hepatotoxicity IC₅₀ >100 μM) .

Experimental Design : Screen derivatives against diverse cell lines (e.g., MCF-7, HepG2) and validate mechanisms via flow cytometry (cell cycle) and caspase-3 activation assays .

How can researchers address contradictions in substituent effects between antioxidant and antitumor activities?

  • Case Study : Para-amino groups enhance antioxidant activity (RSA = 95%) but reduce antitumor potency (GI₅₀ >50 μM), whereas meta-methoxy groups show the inverse trend .
  • Resolution Strategy :
    • Dual-Functional Derivatives : Introduce both amino and methoxy groups to balance redox and cytotoxic properties.
    • Mechanistic Profiling : Use transcriptomics to identify pathways influenced by substituents (e.g., Nrf2 for antioxidants vs. p53 for apoptosis) .

Data Integration : Apply multivariate analysis to decouple electronic (Hammett σ) vs. steric effects on bioactivity .

What strategies improve the bioavailability of this compound-based drug candidates?

  • Prodrug Design : Esterify carboxylates (e.g., ethyl 2-aryloxo derivatives) to enhance membrane permeability .
  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to reduce LogP from >3.5 to <2.0, improving aqueous solubility .
  • Nanocarrier Encapsulation : Use liposomes or dendrimers to deliver hydrophobic derivatives (e.g., 7-chlorothis compound) to tumor sites .

Validation : Assess bioavailability via Caco-2 permeability assays and in vivo pharmacokinetics (AUC, t₁/₂) .

How can mechanistic studies elucidate the role of this compound derivatives in apoptosis induction?

  • Mitochondrial Pathways : Measure ΔΨm collapse using JC-1 dye and cytochrome c release via ELISA .
  • Caspase Activation : Quantify caspase-3/7 activity (e.g., 3.5-fold increase in NCI-H460 cells treated with 7-methoxy derivatives) .
  • Gene Expression : Perform qPCR to assess Bax/Bcl-2 ratios and p53 upregulation .

Advanced Tools : Use CRISPR-edited cell lines (e.g., Bax⁻/⁻) to confirm dependency on intrinsic apoptotic pathways .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[3,2-b]pyridine
Reactant of Route 2
Thieno[3,2-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.